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  • Product: (2-Cyanocyclopropyl)boronic acid
  • CAS: 2225151-84-6

Core Science & Biosynthesis

Foundational

Structural and Analytical Profiling of (2-Cyanocyclopropyl)boronic Acid: A Technical Guide for Advanced Cross-Coupling

Executive Summary The integration of sp3-rich, conformationally restricted motifs into small-molecule drug candidates is a major strategic trend in modern medicinal chemistry. (2-Cyanocyclopropyl)boronic acid serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sp3-rich, conformationally restricted motifs into small-molecule drug candidates is a major strategic trend in modern medicinal chemistry. (2-Cyanocyclopropyl)boronic acid serves as a highly versatile, bifunctional building block. It provides both a rigid cyclopropane spacer—which optimally vectors attached pharmacophores—and a polar, hydrogen-bond-accepting cyano group. This in-depth technical guide details the physicochemical properties, exact mass calculations, structural dynamics, and field-proven synthetic protocols for utilizing this reagent in advanced drug discovery workflows.

Physicochemical Profiling & Exact Mass Determination

Accurate mass determination is critical for the analytical validation of synthetic intermediates and the identification of isobaric impurities during high-throughput screening. The exact mass of (2-cyanocyclopropyl)boronic acid is derived from its monoisotopic elemental composition.

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name (2-cyanocyclopropyl)boronic acid
CAS Number 2225151-84-6
Molecular Formula C₄H₆BNO₂
Molecular Weight 110.91 g/mol
Monoisotopic Exact Mass 111.0492 Da
Pinacol Ester Precursor CAS 1698909-21-5
Table 2: Exact Mass Isotopic Breakdown
ElementIsotopeCountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon¹²C412.00000048.000000
Hydrogen¹H61.0078256.046950
Boron¹¹B111.00930511.009305
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O215.99491531.989830
Total 111.049159

Analytical Causality: In High-Resolution Mass Spectrometry (HRMS), establishing the theoretical exact mass of 111.0492 Da is essential for precise instrument calibration. When analyzed in negative electrospray ionization (ESI-) mode, the target deprotonated ion [M-H]⁻ manifests at exactly 110.0414 Da. Tracking this specific exact mass differentiates the intact cyclopropane product from potential ring-opened isomers or oxidative degradation byproducts (such as corresponding alcohols), ensuring structural integrity before downstream coupling.

Molecular Structure & Stereochemical Dynamics

The molecular architecture of (2-cyanocyclopropyl)boronic acid is defined by its highly strained three-membered carbon ring.

  • The Cyclopropane Ring: Acts as an sp3-hybridized bioisostere for flat aromatic rings, improving the aqueous solubility and metabolic stability of the resulting drug candidate.

  • The Cyano Group (-C≡N): Functions as a strong electron-withdrawing group (EWG). This electronic pull lowers the pKa of the boronic acid, which can influence the rate of boronate complex formation during transmetalation.

  • The Boronic Acid (-B(OH)₂): Serves as the reactive handle for palladium-catalyzed cross-coupling.

G core (2-Cyanocyclopropyl) boronic acid cyclo Cyclopropane Ring (Rigid sp3 Spacer) core->cyclo Structural Base cyano Cyano Group (H-Bond Acceptor) core->cyano Pharmacophore boron Boronic Acid (Cross-Coupling Handle) core->boron Reactivity

Structural components and functional roles of (2-Cyanocyclopropyl)boronic acid.

Synthetic Methodologies & Self-Validating Protocols

Synthesis of the Free Boronic Acid from its Pinacol Ester

Due to the instability of free sp3-boronic acids during prolonged storage, the compound is often synthesized and stored as its pinacol ester (CAS: 1698909-21-5). The following protocol details the hydrolysis to the free acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile (1.0 eq) in a 4:1 mixture of Tetrahydrofuran (THF) and water.

  • Oxidative Cleavage: Add Sodium Periodate (NaIO₄, 3.0 eq) and stir at 25 °C for 30 minutes.

    • Causality: Pinacol esters are highly robust. NaIO₄ oxidatively cleaves the pinacol diol backbone, breaking the stable ester ring without requiring harsh thermal or basic conditions that could inadvertently hydrolyze the sensitive cyano group into an amide.

  • Acidic Hydrolysis: Introduce 1N HCl (1.5 eq) and stir for 2 hours.

    • Causality: The mild acid shifts the reaction equilibrium to fully liberate the free boronic acid while precipitating the iodate byproducts.

  • Extraction: Extract the aqueous layer with ethyl acetate. Wash the organic layer with a minimal volume of brine to prevent the water-soluble boronic acid from partitioning back into the aqueous phase.

Self-Validating Checkpoint: Perform ¹H NMR (DMSO-d₆) on the crude extract. The complete disappearance of the strong 12H singlet at ~1.2 ppm (pinacol methyl groups) and the emergence of a broad 2H singlet at ~8.0 ppm (boronic acid -OH protons) validates successful and complete deprotection.

Synthesis step1 Vinylboronic Acid Pinacol Ester + Diazoacetonitrile step2 Transition Metal Catalysis (Cyclopropanation) step1->step2 step3 2-Cyanocyclopropylboronic Acid Pinacol Ester (CAS: 1698909-21-5) step2->step3 step4 Acidic Hydrolysis / Deprotection (NaIO4, HCl) step3->step4 step5 (2-Cyanocyclopropyl)boronic Acid (CAS: 2225151-84-6) step4->step5

Step-by-step synthetic workflow for (2-Cyanocyclopropyl)boronic acid.

Suzuki-Miyaura Cross-Coupling Protocol

Coupling sp3-hybridized boronic acids is notoriously challenging due to slow transmetalation and competitive protodeboronation.

Step-by-Step Methodology:

  • Reagent Mixing: In a microwave vial, combine the aryl halide (1.0 eq), (2-cyanocyclopropyl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Cs₂CO₃ is chosen over weaker bases (like Na₂CO₃) to efficiently form the reactive boronate species necessary for transmetalation. Pd(dppf)Cl₂ provides a bulky, bidentate ligand framework that forces the metal center into a geometry that accelerates reductive elimination.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the solution via nitrogen sparging for 10 minutes.

    • Causality: Water is strictly required to solubilize the inorganic base and facilitate boronate formation. Degassing removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

  • Heating: Seal the vial and heat at 80 °C for 12 hours.

  • Workup: Filter through Celite, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The complete consumption of the aryl halide peak and the appearance of the [M+H]⁺ ion corresponding to the exact mass of the coupled product confirms catalytic turnover and successful transmetalation.

CatalyticCycle pd0 Pd(0) Catalyst oa Oxidative Addition pd0->oa Aryl Halide tm Trans- metalation oa->tm Base re Reductive Elimination tm->re Boronic Acid re->pd0 Product

Suzuki-Miyaura catalytic cycle utilizing the boronic acid reagent.

Applications in Drug Discovery

The utility of (2-cyanocyclopropyl)boronic acid is highly pronounced in the development of targeted kinase inhibitors. For example, patent literature (US10307426B2) highlights the critical use of cyclopropyl-boron reagents in synthesizing pyrazolopyrimidine derivatives that act as Janus kinase (JAK1/JAK2) inhibitors[1]. The introduction of the cyanocyclopropyl moiety via Suzuki-Miyaura cross-coupling enhances the metabolic stability of the pharmacophore, restricts conformational freedom to improve target binding affinity, and maintains a strictly low molecular weight profile suitable for oral bioavailability.

References

  • Title: US10307426B2 - Therapeutic compounds and compositions, and methods of use thereof Source: Google Patents URL

Sources

Exploratory

The Mechanistic Paradigm of (2-Cyanocyclopropyl)boronic Acid in Palladium-Catalyzed Cross-Coupling

Executive Summary & Stereoelectronic Context The incorporation of sp3 -hybridized carbon centers into aromatic scaffolds is a cornerstone of modern drug discovery, driven by the need to increase molecular complexity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereoelectronic Context

The incorporation of sp3 -hybridized carbon centers into aromatic scaffolds is a cornerstone of modern drug discovery, driven by the need to increase molecular complexity and escape "flatland." The 2-cyanocyclopropyl motif, in particular, has emerged as a privileged structural element in the development of PPARγ modulators[1] and tricyclic heterocyclic kinase inhibitors[2]. It imparts unique steric constraints, metabolic stability, and a distinct dipole moment.

However, synthesizing these motifs via Suzuki-Miyaura cross-coupling using (2-cyanocyclopropyl)boronic acid (or its pinacol ester, CAS: 1698909-21-5) presents profound stereoelectronic challenges. Cyclopropylboronic acids are notoriously difficult to couple due to their sp3 nature, which retards the transmetalation step, and their high propensity for protodeboronation[3]. The presence of the electron-withdrawing cyano (-CN) group acts as a double-edged sword: it increases the Lewis acidity of the boron atom—facilitating initial base coordination—but severely impedes the nucleophilic transfer of the cyclopropyl ring to the palladium center. This whitepaper deconstructs the mechanism of action, causal experimental design, and validated protocols required to master this challenging transformation.

Mechanism of Action: The Catalytic Cycle

The cross-coupling of electron-deficient alkylboronic acids deviates from the classical sp2

sp2 Suzuki-Miyaura pathway, particularly during the pre-transmetalation and transmetalation phases.
Oxidative Addition

The cycle initiates with the oxidative addition of the Pd(0) active species into the aryl or heteroaryl halide bond. This step is generally rapid, especially when utilizing electron-rich, bulky phosphine ligands (e.g., RuPhos, XPhos, or tetraphosphines like Tedicyp)[4]. The resulting Pd(II) intermediate (Ar-Pd-X) is stable but requires activation to participate in the next phase.

Base Activation and the Pre-Transmetalation State

For (2-cyanocyclopropyl)boronic acid, the transmetalation step is strictly base-dependent. The electron-withdrawing cyano group enhances the electrophilicity of the boron atom, allowing it to rapidly coordinate with a Lewis base (e.g., OH⁻ or RO⁻) to form a tetracoordinate boronate (the 8-B-4 intermediate)[5]. Simultaneously, the Pd(II) halide undergoes ligand exchange with the base to form a Pd(II)-oxo complex. These two species converge to form a critical Pd-O-B bridged pre-transmetalation intermediate [5].

Stereoretentive Transmetalation

The transfer of the 2-cyanocyclopropyl group from boron to palladium is the rate-limiting step. Because of the high s -character of the cyclopropyl C-B bond (resembling an sp2 hybridized bond more than a standard sp3 bond), the transmetalation proceeds via a concerted, closed transition state. This mechanism ensures that the organic fragment is transferred with strict retention of stereochemical configuration [6],[7]. The cyano group's electron-withdrawing nature slows this transfer, making the stabilization of the Pd-O-B intermediate crucial to prevent competitive protodeboronation pathways.

Reductive Elimination

Following successful transmetalation, the Pd(II) complex undergoes rapid reductive elimination, forging the new C-C bond and regenerating the Pd(0) catalyst. The steric bulk of the cyclopropyl ring and the chosen phosphine ligands thermodynamically drive this final step.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII BaseAct Base Activation Ligand Exchange PdII->BaseAct PreTrans Pre-Transmetalation Pd-O-B Linkage BaseAct->PreTrans TransMet Transmetalation Stereoretentive Transfer PreTrans->TransMet PdII_Prod Pd(II) Complex Ar-Pd-Cyclopropyl TransMet->PdII_Prod RedElim Reductive Elimination C-C Bond Formation PdII_Prod->RedElim RedElim->Pd0

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the pre-transmetalation state.

Experimental Design & Causality

To successfully couple (2-cyanocyclopropyl)boronic acid (or its pinacol ester), the reaction environment must be meticulously engineered to favor transmetalation over protodeboronation.

The Logic of Reagent Selection
  • The Boron Source: Utilizing the pinacol ester of (2-cyanocyclopropyl)boronic acid is preferred over the free boronic acid. The ester acts as a "slow-release" reservoir. Under biphasic basic conditions, it slowly hydrolyzes to the active boronic acid, maintaining a low steady-state concentration that minimizes bulk protodeboronation[3].

  • The Base: Mild bases such as K3​PO4​ or Ag2​O are mandatory[7]. Strong bases (e.g., NaOH ) will rapidly hydrolyze the pinacol ester, flooding the system with unstable boronic acid, and may also cause epimerization of the acidic proton alpha to the cyano group.

  • The Solvent System: A biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) is critical. Water is required to form the active Pd-OH species and hydrolyze the boronate ester, while the organic phase shields the active catalyst and substrates[3].

  • The Catalyst/Ligand: Electron-rich, sterically demanding ligands (e.g., RuPhos or tetraphosphine Tedicyp) are required[4]. They accelerate oxidative addition into challenging aryl chlorides and force the Pd(II) centers closer together, accelerating the rate-limiting transmetalation and subsequent reductive elimination.

TransmetalationLogic BoronicEster 2-Cyanocyclopropyl Boronic Ester Activation Base Coordination (OH- or RO-) BoronicEster->Activation Lewis Acidic Boron Boronate Tetracoordinate Boronate (8-B-4 Intermediate) Activation->Boronate PdOB Pd-O-B Bridged Intermediate Boronate->PdOB Meets Pd(II) PdComplex Pd(II)-Ar-OH Complex PdComplex->PdOB Transfer Alkyl Transfer (Retention of Config) PdOB->Transfer Rate-Limiting Step

Mechanistic logic of the base-activated transmetalation step for electron-deficient boronates.

Quantitative Data: Optimization Parameters

The following table synthesizes the causal relationship between reaction variables and the success of electron-deficient cyclopropylboronic acid cross-couplings, highlighting the delicate balance required to suppress side reactions.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)Mechanistic Rationale
Pd(OAc)₂ / PPh₃Na₂CO₃THF / H₂O80< 20%> 70%Weak ligand donation fails to accelerate transmetalation; strong base causes rapid ester hydrolysis.
Pd₂dba₃ / RuPhosK₃PO₄Toluene / H₂O9075 - 85%< 10%Bulky, electron-rich ligand accelerates reductive elimination; mild base provides slow-release boronate activation.
[Pd(C₃H₅)Cl]₂ / TedicypK₃PO₄Dioxane / H₂O10080 - 90%< 5%Tetraphosphine creates a highly stable, sterically constrained Pd environment, preventing catalyst degradation[4].
PdCl₂(dppf)Ag₂O / K₂CO₃Toluene8085 - 92%< 5%Ag₂O acts as a transmetalation shuttle, facilitating the transfer of the electron-deficient cyclopropyl group[7].

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system for the cross-coupling of (2-cyanocyclopropyl)boronic acid pinacol ester with an aryl chloride.

Step 1: Catalyst Pre-Activation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2​(dba)3​ (0.02 equiv) and RuPhos (0.04 equiv).

  • Add the aryl chloride (1.0 equiv) and anhydrous Toluene (0.2 M relative to Ar-Cl).

  • Validation Check: Sparge the solution with ultra-pure Argon for 15 minutes. The solution should transition to a deep red/orange hue, indicating the formation of the active Pd(0)-RuPhos complex.

Step 2: Reagent Introduction 4. Add (2-cyanocyclopropyl)boronic acid pinacol ester (1.5 equiv). The 0.5 equiv excess accounts for baseline protodeboronation. 5. In a separate vial, prepare a 2.0 M aqueous solution of K3​PO4​ (3.0 equiv). Sparge with Argon for 10 minutes. 6. Add the aqueous base to the Schlenk flask via syringe.

Step 3: Controlled Cross-Coupling 7. Seal the flask and heat to 90 °C under vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the biphasic layers. 8. Validation Check: Monitor the reaction via LC-MS or TLC at 2, 4, and 12 hours. Look for the disappearance of the Ar-Cl peak and the emergence of the product mass. If a mass corresponding to Ar-H appears, protodeboronation is outcompeting transmetalation (indicating the stirring rate is too low or the temperature spiked).

Step 4: Quench and Isolation 9. Once the Ar-Cl is consumed (typically 12-16 hours), cool the reaction to room temperature. 10. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and phosphate salts. 11. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Sources

Foundational

pKa Value Determination of (2-Cyanocyclopropyl)boronic Acid: A Comprehensive Methodological Framework

Executive Summary Boronic acids are a cornerstone of modern medicinal chemistry, heavily utilized in the design of reversible covalent inhibitors, carbohydrate sensors, and targeted protein degraders. The macroscopic beh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boronic acids are a cornerstone of modern medicinal chemistry, heavily utilized in the design of reversible covalent inhibitors, carbohydrate sensors, and targeted protein degraders. The macroscopic behavior of these molecules—specifically their solubility, pharmacokinetics, and target binding affinity—is fundamentally governed by their acid dissociation constant (pKa)1[1].

(2-Cyanocyclopropyl)boronic acid represents a highly specialized pharmacophore. Unlike standard Brønsted acids, boronic acids function as Lewis acids. The determination of its pKa requires rigorous, orthogonal analytical techniques to account for its unique electronic and structural properties. This whitepaper details the causality behind its acidity and provides a self-validating experimental framework for precise pKa determination.

Structural Causality and Lewis Acidity

The acidity of boronic acids arises not from proton donation, but from the acceptance of a hydroxide ion (OH⁻) from water to form a tetrahedral boronate anion 2[2]. The equilibrium is defined as: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

For (2-Cyanocyclopropyl)boronic acid, two distinct structural features dictate its thermodynamic equilibrium:

  • The Cyclopropyl Scaffold: The inherent ring strain of the cyclopropyl group imparts high s-character to the carbon-boron bond, subtly influencing the electron density at the boron center.

  • The Cyano Group (-CN): Acting as a powerful electron-withdrawing group via the inductive effect (-I), the cyano moiety stabilizes the negative charge of the resulting sp³-hybridized boronate anion.

Computational and experimental models of similar boronic acids demonstrate that while unsubstituted alkylboronic acids typically exhibit a pKa > 10, the introduction of strongly electron-withdrawing groups significantly lowers the pKa, likely driving this specific compound into the 7.5–8.5 range3[3]. This shift is critical for physiological applications, as it increases the mole fraction of the reactive sp³ species at pH 7.4.

LewisAcidEq SP2 Neutral Boronic Acid (sp2 Hybridized) Shift: ~30 ppm OH + OH- (Increasing pH) SP2->OH PKA pKa Point [sp2] = [sp3] SP2->PKA SP3 Boronate Anion (sp3 Hybridized) Shift: ~10 ppm OH->SP3 Lewis Acid Acceptance SP3->OH Dissociation SP3->PKA

Logical relationship of boronic acid Lewis acid-base transition and pKa determination.

Methodological Selection: A Self-Validating Orthogonal System

To establish a highly trustworthy pKa value, we must avoid relying on a single analytical vector. UV-Vis spectrophotometry is often employed for arylboronic acids; however, the cyclopropyl ring lacks the extended π-conjugation necessary for distinct chromophoric shifts upon hybridization change. Therefore, we utilize a self-validating dual-method system:

  • Potentiometric Titration: Provides the macroscopic, quantitative measurement of H⁺ flux in solution 2[2].

  • ¹¹B NMR Titration: Provides microscopic, nucleus-specific validation by directly tracking the boron atom's transition from a trigonal planar (sp²) to a tetrahedral (sp³) geometry 4[4].

By requiring the ΔpKa between these two methods to be < 0.1 units, the protocol inherently self-validates, ruling out artifacts such as boroxine anhydride formation or compound degradation.

Workflow cluster_methods Orthogonal Titration Methods Prep Sample Preparation 2-5 mM (2-Cyanocyclopropyl)boronic acid Poten Potentiometric Titration 0.1M NaOH / 0.1M HCl Measure pH vs Volume Prep->Poten NMR 11B NMR Titration Monitor 30ppm -> 10ppm shift Measure Shift vs pH Prep->NMR Data Data Processing Non-linear Regression (Henderson-Hasselbalch) Poten->Data NMR->Data Validation Cross-Validation ΔpKa < 0.1 between methods Data->Validation

Orthogonal experimental workflow for robust pKa determination using potentiometry and NMR.

Detailed Experimental Protocols

Protocol A: High-Precision Potentiometric Titration

Causality Focus: Accurate potentiometry relies on controlling ionic strength and eliminating competing equilibria (e.g., atmospheric CO₂ dissolving to form carbonic acid).

  • Sample Preparation: Dissolve (2-Cyanocyclopropyl)boronic acid to a final concentration of 2.0 mM in 50 mL of 0.1 M KCl.

    • Causality: The 0.1 M KCl background maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, allowing concentration to be used as a reliable proxy for activity2[2].

  • Environmental Control: Purge the solution with high-purity Nitrogen (N₂) gas for 15 minutes prior to and continuously during the experiment.

    • Causality: Prevents the absorption of atmospheric CO₂, which would form bicarbonate and artificially skew the titration curve.

  • Titration Execution: Using an automated titrator, inject 0.1 M carbonate-free NaOH in 0.05 mL increments. Record the pH and potential (mV) after equilibrium is reached (defined as ΔmV < 0.1 mV/sec).

  • Data Processing: Plot the first derivative of the titration curve (ΔpH/ΔV) to identify the equivalence point. Fit the data in the buffer region to the Henderson-Hasselbalch equation to extract the macroscopic pKa.

Protocol B: ¹¹B NMR Titration

Causality Focus: NMR provides direct evidence of the Lewis acid-base transition, bypassing any non-specific pH changes caused by impurities 5[5].

  • Sample Preparation: Prepare a 5.0 mM solution of the compound in a 90% H₂O / 10% D₂O mixture (for NMR lock). Add 0.1 M NaCl to standardize ionic strength.

  • pH Adjustment: Aliquot the solution into 10 separate NMR tubes. Adjust the pH of each tube to span a range from pH 4.0 to 11.0 using micro-additions of 0.1 M HCl or NaOH. Measure the final pH of each tube immediately before NMR acquisition.

  • Spectral Acquisition: Acquire ¹¹B NMR spectra at 298 K. Use boron trifluoride diethyl etherate (BF₃·OEt₂) as an external reference (0 ppm).

  • Structural Validation: Observe the chemical shift (δ). The neutral, sp²-hybridized boronic acid will resonate broadly at ~30 ppm. As pH increases, the signal will shift upfield to ~10 ppm, characteristic of the sp³-hybridized boronate anion4[4].

  • Data Processing: Plot the observed ¹¹B chemical shift (δ_obs) against pH. Apply non-linear regression using the equation: δ_obs = (δ_sp2 + δ_sp3 * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) The inflection point of this sigmoidal curve represents the highly accurate, structurally validated pKa 5[5].

Quantitative Data Synthesis

The table below summarizes the expected quantitative parameters and their mechanistic significance in the context of this dual-method workflow.

ParameterExpected Value / RangeAnalytical MethodMechanistic Significance
Neutral ¹¹B Chemical Shift ~30 ppm¹¹B NMRConfirms trigonal planar sp² state.
Anionic ¹¹B Chemical Shift ~10 ppm¹¹B NMRConfirms tetrahedral sp³ state.
Estimated pKa 7.5 - 8.5Potentiometry / NMRReflects the combined inductive (-I) effect of the cyano group.
Isosbestic Point N/AUV-VisJustifies the need for NMR over UV-Vis due to lack of chromophore.

Formulation and Strategic Implications

Understanding the precise pKa of (2-Cyanocyclopropyl)boronic acid is not merely an academic exercise; it is a critical drug development parameter. The transition from the neutral boronic acid to the anionic boronate ester drastically alters the molecule's hydrophilicity and dissolution rate 1[1]. If formulated for physiological environments (pH 7.4), knowing the exact ratio of sp²/sp³ species dictates the choice of excipients (e.g., the addition of mannitol or other diols to form stable, soluble boronate esters) and predicts the pharmacokinetic distribution of the active pharmaceutical ingredient.

References

  • Source: nih.
  • Source: nsf.
  • Source: nih.
  • Source: mdpi.
  • Source: semanticscholar.

Sources

Exploratory

The (2-Cyanocyclopropyl)boronic Acid Whitepaper: Synthesis Pathways, Mechanistic Insights, and Applications in Targeted Drug Discovery

Executive Overview The evolution of modern medicinal chemistry relies heavily on the strategic deployment of rigid, metabolically stable bioisosteres. Among these, (2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The evolution of modern medicinal chemistry relies heavily on the strategic deployment of rigid, metabolically stable bioisosteres. Among these, (2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) has emerged as a highly specialized building block[1.1]. By combining the constrained geometry of a cyclopropane ring, the hydrogen-bond accepting capability of a nitrile, and the versatile reactivity of a boronic acid, this compound serves as a critical linchpin in the synthesis of advanced therapeutics and agrochemicals. This whitepaper provides an in-depth technical analysis of its discovery context, retrosynthetic architecture, and self-validating synthesis protocols.

Strategic Importance in Medicinal Chemistry

The incorporation of cyclopropyl rings into drug scaffolds is a proven strategy to increase metabolic stability, lower lipophilicity, and restrict conformational freedom. The addition of a cyano group at the 2-position introduces a highly directional dipole and a strong hydrogen-bond acceptor.

In the context of drug discovery, particularly in the development of Bcl-2 inhibitors for oncology, the (2-cyanocyclopropyl)phenyl moiety is used to precisely position the nitrile group within the target protein's binding pocket, enhancing binding affinity while resisting cytochrome P450-mediated degradation[2.10]. Furthermore, this motif has been successfully integrated into meta-diamide compounds for advanced invertebrate pest control, demonstrating its broad utility across life sciences[2.11].

Retrosynthetic Logic & Pathway Architecture

The synthesis of highly functionalized cyclopropylboronic acids presents a unique challenge: the simultaneous management of ring strain, stereocontrol (cis/trans isomerism), and orthogonal functional group tolerance[2.1].

Direct cyclopropanation of acrylonitrile with a boryl-carbenoid is notoriously low-yielding due to the electron-deficient nature of the alkene. Therefore, the most robust, scalable, and chemoselective route relies on the transition-metal-catalyzed cyclopropanation of a vinylboronate, followed by functional group interconversion (FGI) to install the nitrile.

Retrosynthesis Target (2-Cyanocyclopropyl) boronic acid PathA Pathway A: Acrylonitrile + Boryl Diazoalkane Target->PathA Disconnection 1 (Low Yield) PathB Pathway B: Vinylboronate + Diazoacetonitrile Target->PathB Disconnection 2 (Hazardous) PathC Pathway C: Amidation & Dehydration of 2-Carboxycyclopropylboronate Target->PathC FGI Strategy (Optimal & Scalable)

Fig 1: Retrosynthetic disconnection strategies for (2-cyanocyclopropyl)boronic acid.

Self-Validating Experimental Methodology

To ensure maximum safety, scalability, and stereocontrol, Pathway C is the industry standard. The protocol below details the synthesis from vinylboronic acid pinacol ester, emphasizing the causality behind each procedural choice.

Step 1: Palladium-Catalyzed Cyclopropanation

Protocol: To a solution of vinylboronic acid pinacol ester (1.0 equiv) and Palladium(II) acetate (0.05 equiv) in anhydrous CH₂Cl₂ at 0 °C, a solution of ethyl diazoacetate (1.5 equiv) in CH₂Cl₂ is added dropwise over 2 hours via a syringe pump.

  • Causality: Palladium(II) acetate is selected over Copper(I) catalysts due to its superior electrophilicity, which accelerates the decomposition of the diazo precursor while suppressing hazardous dimerization byproducts (e.g., diethyl fumarate). The slow addition ensures the steady-state concentration of the diazo compound remains near zero, mitigating explosion risks.

  • Self-Validation: The reaction is monitored via ¹¹B NMR. The successful conversion is indicated by the quantitative shift of the boron signal from ~30 ppm (sp² hybridized vinylboronate) to ~33 ppm (sp³ hybridized cyclopropylboronate).

CatalyticCycle Pd0 Pd(II) Catalyst Carbene Pd-Carbene Complex Pd0->Carbene + Diazo - N2 Coord Alkene Coordination Carbene->Coord + Alkene Metallo Metallo- cyclobutane Coord->Metallo Product Cyclopropyl Product Metallo->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 2: Mechanistic catalytic cycle of the Pd-mediated cyclopropanation.

Step 2 & 3: Saponification and Amidation

Protocol: The resulting ester is saponified using LiOH in THF/H₂O (3:1). The isolated carboxylic acid is then reacted with NH₄Cl, HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF at room temperature.

  • Causality: HATU is utilized over standard EDC/HOBt coupling because it forms a highly reactive 7-azabenzotriazole active ester. This rapid kinetic profile prevents base-catalyzed epimerization at the sterically hindered α-stereocenter of the cyclopropane ring.

Step 4: Chemoselective Dehydration

Protocol: The primary amide is dissolved in CH₂Cl₂, cooled to 0 °C, and treated with Triethylamine (3.0 equiv) followed by the dropwise addition of Trifluoroacetic anhydride (TFAA, 1.5 equiv).

  • Causality: Strong acidic or thermal dehydration conditions (e.g., POCl₃ at reflux) risk premature cleavage of the pinacol boronate or ring-opening of the cyclopropane. TFAA at 0 °C provides a mild, chemoselective dehydration pathway that leaves the B-O bonds strictly intact.

  • Self-Validation: Immediate confirmation of success is achieved via IR spectroscopy: the appearance of a sharp C≡N stretch at ~2240 cm⁻¹ and the complete disappearance of the amide carbonyl stretch at ~1650 cm⁻¹.

Step 5: Oxidative Deprotection to the Free Boronic Acid

Protocol: The (2-cyanocyclopropyl)boronic acid pinacol ester is dissolved in Acetone/H₂O (1:1). Sodium periodate (NaIO₄, 3.0 equiv) and Ammonium acetate (NH₄OAc, 3.0 equiv) are added, and the mixture is stirred at room temperature for 24 hours.

  • Causality: Traditional acidic hydrolysis (e.g., HCl/MeOH) is often too harsh for functionalized cyclopropanes and can trigger nitrile hydrolysis. Oxidative cleavage using NaIO₄ provides a highly chemoselective route to the free boronic acid without disturbing the delicate cyanocyclopropyl moiety[2.7].

Quantitative Pathway Analysis

The table below summarizes the quantitative metrics of the synthetic pathways evaluated during the development of this building block.

Synthetic PathwayKey Reagents / CatalystsOverall Yield (5 steps)trans:cis RatioScalabilitySafety Profile
A. Acrylonitrile Borylation Boryl diazoalkane, Rh₂(OAc)₄< 15%60:40PoorHigh Risk (Diazo stability)
B. Direct Cyano-cyclopropanation Diazoacetonitrile, Pd(OAc)₂45%85:15ModerateExtreme Risk (Explosive intermediate)
C. FGI via Ester (Optimized) Ethyl diazoacetate, HATU, TFAA68% 92:8 High (Multi-gram) Manageable (Standard protocols)

Downstream Applications: Cross-Coupling Dynamics

The primary utility of (2-Cyanocyclopropyl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Because cyclopropylboronic acids undergo transmetalation at a slower rate than their aryl counterparts (due to increased s-character and steric encumbrance), highly active catalyst systems such as Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G3) are required.

In the synthesis of next-generation Bcl-2 inhibitors, the boronic acid is coupled to a complex aryl halide scaffold. The resulting rigidified cyano-pharmacophore drastically improves the pharmacokinetic profile by preventing the rapid oxidative metabolism typically seen with linear alkyl nitriles[2.10].

SuzukiCoupling SM1 2-Cyanocyclopropyl Boronic Acid Cat Pd(dppf)Cl2 K2CO3, Dioxane SM1->Cat SM2 Aryl Halide Scaffold SM2->Cat Prod Coupled Intermediate Cat->Prod Cross-Coupling Final Target Drug (e.g. Bcl-2 Inhibitor) Prod->Final Downstream Synthesis

Fig 3: Suzuki-Miyaura cross-coupling workflow in targeted drug discovery.

References

  • Pietruszka, J., & Widenmeyer, M. (1999). Synthesis of Enantiomerically Pure Cyclopropanes from Cyclopropylboronic Acids. The Journal of Organic Chemistry. Available at:[Link]

  • World Intellectual Property Organization. (2019). Bcl-2 INHIBITORS (WO2019210828A1). Google Patents.
  • European Patent Office. (2019). META-DIAMIDE COMPOUNDS FOR CONTROLLING INVERTEBRATE PESTS (EP3887354B1). Google Patents.
  • ResearchGate . (2017). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. Available at:[Link]

Foundational

thermodynamic properties of (2-Cyanocyclopropyl)boronic acid

Thermodynamic Profiling and Stability Dynamics of (2-Cyanocyclopropyl)boronic Acid Executive Summary (2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) is a highly specialized, bifunctional building block increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Stability Dynamics of (2-Cyanocyclopropyl)boronic Acid

Executive Summary

(2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) is a highly specialized, bifunctional building block increasingly utilized in advanced pharmaceutical synthesis and fragment-based drug discovery [1]. While boronic acids are foundational to Suzuki-Miyaura cross-coupling, the introduction of a strained cyclopropyl ring coupled with a strongly electron-withdrawing cyano (-CN) group creates a unique thermodynamic microenvironment. This whitepaper provides an in-depth analysis of the structural thermodynamics, acid-base speciation, and kinetic stability of (2-Cyanocyclopropyl)boronic acid, establishing self-validating experimental protocols for its characterization.

Structural Thermodynamics: The Cyclopropyl-Cyano Interplay

The thermodynamic behavior of (2-Cyanocyclopropyl)boronic acid is governed by two competing structural forces:

  • Ring Strain: The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent ring strain. The high s -character of the exocyclic C-B bond (approaching sp2 hybridization) strengthens the carbon-boron linkage compared to standard alkyl boronic acids, providing a baseline of thermodynamic stability against premature cleavage.

  • Inductive Electron Withdrawal (-I Effect): The cyano group is a powerful electron-withdrawing group (EWG). Because the cyclopropyl ring lacks an extended π -system, the cyano group exerts its influence purely through σ -bond inductive effects. This withdrawal of electron density from the cyclopropyl framework exacerbates the electron deficiency of the boron atom's vacant p -orbital, increasing its Lewis acidity.

Acid-Base Thermodynamics: Speciation and pKa​

In aqueous and mixed aqueous-organic media, boronic acids exist in an equilibrium between their neutral, trigonal planar ( sp2 ) form and their anionic, tetrahedral ( sp3 ) boronate form. The position of this equilibrium is dictated by the pKa​ .

Unsubstituted cyclopropylboronic acid has a predicted pKa​ of approximately 10.49 [2]. However, the strong inductive effect of the cyano group in (2-Cyanocyclopropyl)boronic acid stabilizes the tetrahedral boronate anion, significantly lowering the pKa​ . We project the pKa​ of this compound to fall within the 8.2–8.5 range. This shift is critical for drug development professionals, as it means a substantial fraction of the compound will exist as the reactive boronate anion at physiological pH (7.4) or under mildly basic cross-coupling conditions.

Table 1: Comparative Thermodynamic Parameters of Selected Boronic Acids

CompoundPredicted pKa​ Protodeboronation t1/2​ (pH 7, 70 °C)Primary Electronic Effect
Phenylboronic Acid~8.8StableResonance & Inductive
Cyclopropylboronic Acid~10.5> 1 week (Highly Stable)Weak Inductive (+I)
(2-Cyanocyclopropyl)boronic Acid ~8.2 - 8.5 Moderate Strong Inductive (-I)

Kinetic vs. Thermodynamic Stability: Protodeboronation Dynamics

The primary degradation pathway for boronic acids is protodeboronation—the cleavage of the C-B bond by a proton source. A landmark study by Cox et al. established that unsubstituted cyclopropylboronic acids undergo exceptionally slow protodeboronation ( t1/2​>1 week at pH 12, 70 °C) due to the high activation energy required to break the strained, high s -character C-B bond[3].

However, the thermodynamics of the transition state are altered by the cyano group. During base-catalyzed protodeboronation, the cleavage of the C-B bond generates a transient carbanion-like transition state. The cyano group thermodynamically stabilizes this developing negative charge on the cyclopropyl ring, lowering the activation energy ( ΔG‡ ) for fragmentation. Consequently, (2-Cyanocyclopropyl)boronic acid exhibits greater kinetic lability than its unsubstituted counterpart, necessitating careful pH control during storage and reaction.

Protodeboronation BA Neutral Boronic Acid (Trigonal Planar) Boronate Boronate Anion (Tetrahedral sp3) BA->Boronate + OH⁻ (pH > pKa) TS Protodeboronation TS (C-B Cleavage) BA->TS Neutral Pathway (Slow) Boronate->TS + H⁺ / H₂O Prod Degradation Products (Cyanocyclopropane + B(OH)3) TS->Prod Irreversible

Mechanistic pathways for the protodeboronation of (2-Cyanocyclopropyl)boronic acid.

Thermodynamics of Transmetalation in Cross-Coupling

In Suzuki-Miyaura couplings, the transmetalation step involves the transfer of the 2-cyanocyclopropyl group from boron to a Palladium(II) center. The thermodynamics of this step rely heavily on the pre-formation of the boronate anion. Because the cyano group lowers the pKa​ , the pre-transmetalation complex forms more readily at lower pH compared to standard alkyl boronic acids. However, the increased stability of the C-B bond (due to ring strain) means the actual transmetalation transition state requires a higher thermal driving force ( ΔH‡ ) to proceed.

Transmetalation PreCat Pd(II)-Aryl Halide Complex OxoPd Pd(II)-Hydroxo/Alkoxo Complex PreCat->OxoPd Base Exchange PreTM Pre-Transmetalation Boronate Complex OxoPd->PreTM + (2-Cyanocyclopropyl)boronate TM_TS Transmetalation TS (B-to-Pd Transfer) PreTM->TM_TS Activation Energy (ΔG‡) PostTM Pd(II)-Alkyl Complex (Ready for Elimination) TM_TS->PostTM Exergonic Transfer

Thermodynamic energy flow during the transmetalation step of Suzuki-Miyaura coupling.

Self-Validating Experimental Protocols

To accurately profile the thermodynamics of (2-Cyanocyclopropyl)boronic acid without artifactual interference, researchers must employ self-validating analytical systems.

Protocol A: NMR-Based pH-Rate Profiling for Protodeboronation

Causality: UV-Vis spectroscopy is unsuitable for this compound because the cyclopropyl ring lacks a strong chromophore. Quantitative 1 H and 11 B NMR allows for the direct, simultaneous observation of the neutral acid, the boronate anion, and the degradation products. Self-Validation: The inclusion of an inert internal standard ensures mass balance is continuously tracked. If the sum of the boron species and degradation products deviates from 100%, the system flags alternative degradation pathways (e.g., oxidation), preventing false kinetic calculations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of deuterated aqueous buffers ( D2​O /dioxane- d8​ 1:1 v/v) ranging from pH 2.0 to 13.0.

  • Standardization: Add 1,3,5-trimethoxybenzene (10 mM) to each buffer as an inert internal integration standard.

  • Sample Initiation: Dissolve (2-Cyanocyclopropyl)boronic acid (20 mM) into the buffer solution at 25 °C.

  • Data Acquisition: Immediately transfer to an NMR tube and acquire 1 H and 11 B spectra at tightly controlled intervals (e.g., every 10 minutes) while heating the probe to 70 °C.

  • Data Processing: Integrate the cyclopropyl α -proton signals against the internal standard. Plot ln([BA]t​/[BA]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) for each pH.

  • Validation Check: Verify that [BA]t​+[Degradation_Product]t​=[BA]0​ at all time points.

Protocol B: Isothermal Titration Calorimetry (ITC) for pKa​ Determination

Causality: Traditional potentiometric titrations can be inaccurate for boronic acids due to their propensity to form anhydrides (boroxines) or undergo rapid disproportionation at extreme pH. ITC measures the exact enthalpy of ionization ( ΔHion​ ), providing simultaneous determination of Ka​ , ΔH , and ΔS without relying solely on pH electrode stability. Self-Validation: The thermodynamic closure equation ( ΔG=ΔH−TΔS=−RTlnKa​ ) acts as an internal mathematical validation of the fitted parameters.

Step-by-Step Methodology:

  • Cell Preparation: Load the ITC sample cell with a 1.0 mM solution of (2-Cyanocyclopropyl)boronic acid in unbuffered pure water (degassed).

  • Syringe Preparation: Load the injection syringe with 20 mM NaOH (standardized).

  • Titration Execution: Perform 25 injections of 2 μ L each at 298.15 K, allowing 180 seconds between injections for thermal equilibration and return to baseline.

  • Control Titration: Perform a blank titration injecting 20 mM NaOH into pure water to determine the heat of dilution.

  • Data Fitting: Subtract the blank heat data from the sample data. Fit the resulting isotherm using a single-site binding model (where OH− binding equates to boronate formation) to extract the pKa​ and ΔHion​ .

References

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138 (29), 9145-9157. Available at:[Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol for (2-Cyanocyclopropyl)boronic acid

Defining the Focus I've zeroed in on the specifics: The Suzuki-Miyaura coupling, my focus is the (2-Cyanocyclopropyl)boronic acid protocol. I am clearly defining the target audience and ensuring content will be a detaile...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Focus

I've zeroed in on the specifics: The Suzuki-Miyaura coupling, my focus is the (2-Cyanocyclopropyl)boronic acid protocol. I am clearly defining the target audience and ensuring content will be a detailed protocol and notes. This is the foundation I'm starting from, I'm working to make sure my information is correct.

Outlining Editorial Control

I'm now focusing on editorial control requirements. I am designing a structure to act as an in-depth technical guide with complete autonomy. I will emphasize scientific integrity and logical flow. Specifically, I am ensuring technical accuracy, field-proven insights, and clear causality explanations. Self-validating protocols are essential, alongside comprehensive references, including in-text citations with links and a detailed reference list at the end. I will also incorporate visualization with tables for quantitative data, step-by-step methodologies, and mandatory Graphviz (DOT) diagrams for workflows and mechanisms. The DOT specifications will ensure clarity and contrast.

Crafting the Application Note

I'm now focused on the Application Note and Protocol. I'm structuring the guide with autonomy in mind, aiming for a logical flow. I'm also ensuring the work adheres to E-E-A-T principles, focusing on providing Expertise, building Trustworthiness, and establishing my Authoritativeness on the topic.

Analyzing the Data Flow

Now, I'm diving deeper into data visualization. I plan to use tables to present key findings, ensuring they're clear and concise. The use of Graphviz (DOT) diagrams for workflow visualization is a key element, including specific specifications for clarity and contrast. I am planning on adding in-text citations with links and consolidating a reference list at the end.

Refining the Experimental Details

I am now focusing on the detailed experimental protocols for the coupling reaction, incorporating specific chemical insights. I have noted that cyclopropylboronic acids require careful handling to avoid protodeboronation, and I've compiled several catalysts and bases used to optimize this reaction type. I plan to document a step-by-step methodology using these insights. Finally, I'll provide a consolidated references list.

Visualizing the Catalytic Cycle

I'm working on the DOT graph now. I'm focusing on clarity within the catalytic cycle diagram, ensuring it effectively illustrates Oxidative Addition, Transmetallation, and Reductive Elimination. I'm taking into account the need for a concise layout. The width is important, so I'm aiming for about 760 pixels, and I'm playing with the size parameter to achieve this.

Defining the Diagram Structure

I'm now integrating specific colors and a contrast rule to the DOT graph I'm creating. I've defined nodes representing key intermediates with fill colors for each. The color palette follows Google's brand colors: Blue, Red, Yellow, Green, White, Light Gray, Dark Gray, and Medium Gray. I have explicitly set node and edge colors to enhance readability.

Constructing the Data Table

I'm now focused on compiling experimental data into a structured table. I am adding information on yields, catalysts, bases, solvents, and reaction conditions of selected reactions for a comparative analysis, to make it easy to synthesize. This table will highlight trends and optimize conditions for cyclopropylboronic acid coupling reactions. I am prioritizing clarity and conciseness for quick data interpretation.

Synthesizing Catalyst Comparison

I'm now putting together an optimization table, synthesizing data on catalyst and base comparisons for the (2-Cyanocyclopropyl)boronic acid cross-coupling. I'm taking into account the use of Pd(OAc)2/SPhos and Pd(PPh3)4. The MDPI and Semantic Scholar results have been instrumental in this part of the analysis. Also, I am refining the E-E-A-T explanations, particularly why (2-Cyanocyclopropyl)boronic acid is more difficult to react. I'm focusing on sp3 hybridization and the electron-withdrawing nature of the cyano group.

Addressing Protodeboronation Challenges

I'm now focusing on mitigating protodeboronation in the cyclopropylboronic acid coupling. I'm considering strategies. I am thinking of using highly active, electron-rich, bulky dialkylbiaryl phosphine ligands to accelerate transmetallation. I'm also planning to use a strong, but not overly nucleophilic base, like K3PO4, in a biphasic system, or alternatively, use masked boronates to keep the concentration of the boronic acid low. I plan to incorporate this into the structuring of the application note. The current structure is title, executive summary, then a first section on mechanistic challenges.

Optimizing Protocol Structure

I am now focusing on restructuring the application note to a more modular format. I'm prioritizing the inclusion of a table on catalyst and condition optimization. I'm going to also work on a catalytic cycle diagram (DOT graph), and then a standardized experimental protocol, along with troubleshooting and field-proven insights. Finally, I will make the references. I'm focusing on the challenges of sp3-hybridized boronic acids.

Clarifying the Catalysis

I'm now integrating insights on Pd(OAc)2/SPhos with K3PO4 in Toluene/H2O, which has proved effective for cyclopropylboronic acids. I'm noting the importance of optimizing conditions for electron-deficient groups like cyano due to reduced nucleophilicity. I've updated the DOT code, and I'm fine-tuning the diagram to ensure clarity and contrast.

Refining the Visualization

I'm now incorporating Figure 1, the catalytic cycle diagram, with the caption, into the Application Note. I've chosen a concise description for the Figure, and am now adding a corresponding table for catalysts and conditions. I'm focusing on the Pd0->OxAdd step.

Evaluating Reaction Outcomes

I am now synthesizing the table comparing reactions. I'm focusing on the conversion, yield, catalysts, and conditions, including Pd(OAc)2/SPhos and Pd(dba)3/PCy3. I'm also including a standard protocol. Degassing is added as a critical reagent preparation step, and the order of addition is clearly specified. I'm noting the standard temperature and workup steps. I plan to add the TLC/GC-MS monitoring to the validation section.

Explaining the Ligand Selection

I'm now expanding on why SPhos is preferred. Its electron richness facilitates aryl halide oxidative addition. Its bulkiness promotes reductive elimination. I'm focusing on how electron density on Pd stabilizes the intermediate and facilitates transmetallation of the base-activated boronate, despite making the Pd center less electrophilic.

Application

Advanced Application Notes: (2-Cyanocyclopropyl)boronic Acid in Medicinal Chemistry

Introduction & Strategic Rationale The transition from flat, sp2-hybridized aromatic molecules to topologically complex, sp3-rich frameworks is a defining paradigm in modern drug discovery. Increasing the fraction of sp3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The transition from flat, sp2-hybridized aromatic molecules to topologically complex, sp3-rich frameworks is a defining paradigm in modern drug discovery. Increasing the fraction of sp3 carbons (Fsp3) has been statistically correlated with improved clinical success rates, enhanced solubility, and reduced off-target toxicity. Within this space, the 2-cyanocyclopropyl moiety has emerged as a highly versatile, conformationally restricted bioisostere[1].

2 (CAS: 2225151-84-6) serves as the premier building block for installing this pharmacophore via late-stage Suzuki-Miyaura cross-coupling[2].

Why Use the 2-Cyanocyclopropyl Pharmacophore?
  • Exit Vector Control (EVP): The cyclopropane ring acts as a rigid, compact spacer. It projects the cyano group at a highly specific trajectory, allowing it to probe tight binding pockets or interact with highly conserved water networks in kinase active sites[1][3].

  • Metabolic Stability: Unlike linear alkyl nitriles, which are prone to rapid cytochrome P450-mediated oxidation and clearance, the cyclopropyl ring is sterically hindered and highly resistant to metabolic degradation.

  • Physicochemical Tuning: Replacing a lipophilic phenyl ring or a bulky tert-butyl group with a 2-cyanocyclopropyl group significantly lowers the partition coefficient (LogD) while maintaining target affinity through the strong dipole and hydrogen-bond acceptor capabilities of the nitrile[4][5].

Application Spotlight: Overcoming Chemotherapy Resistance

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme upregulated in various cancers, driving cellular detoxification and leading to severe resistance against chemotherapeutics like paclitaxel and cisplatin[4].

Medicinal chemists have successfully utilized cyanocyclopropyl-aryl derivatives to synthesize highly potent, orally bioavailable quinoline-based ALDH1A1 inhibitors. Structural biology reveals that the cyano group occupies the axial position within the enzyme's binding pocket, providing highly favorable electrostatic interactions with the protein backbone, effectively blocking the enzyme and sensitizing the cancer cells to chemotherapy[4]. This motif is also actively utilized in the development of highly selective Tyk2 inhibitors for autoimmune disorders[5].

ALDH1A1_Pathway Chemo Chemotherapy (Paclitaxel) CancerCell Cancer Cell Stress Response Chemo->CancerCell ALDH1A1 ALDH1A1 Overexpression CancerCell->ALDH1A1 Upregulation Resistance Drug Resistance & Cell Survival ALDH1A1->Resistance Detoxification Inhibitor Cyanocyclopropyl Inhibitor Inhibitor->ALDH1A1 Target Blockade Apoptosis Sensitization & Apoptosis Inhibitor->Apoptosis Restores Efficacy

Mechanism of ALDH1A1-mediated drug resistance and reversal by cyanocyclopropyl inhibitors.

Quantitative SAR Profile

The following table synthesizes the quantitative impact of substituting standard functional groups with the 2-cyanocyclopropyl moiety during the optimization of enzyme/kinase inhibitors (derived from generalized ALDH1A1/Tyk2 optimization campaigns)[4][5].

R-Group SubstitutionTarget IC₅₀ (nM)LogD (pH 7.4)Intrinsic Clearance (µL/min/mg)Structural Rationale & Outcome
Methyl 4501.845Baseline activity; lacks optimal pocket occupation and H-bond interactions.
Phenyl 153.9120High potency, but suffers from poor ADME due to excessive lipophilicity.
Benzyl 1854.2145Steric clash; group is too large for the localized binding pocket[4].
2-Cyanocyclopropyl 8 2.2 25 Optimal balance; cyano group provides H-bond accepting, cyclopropane restricts conformation.

Chemical Reactivity & Protocol Design

Coupling sp3-hybridized boronic acids fundamentally differs from standard sp2-sp2 couplings. They are historically plagued by slow transmetalation and competitive protodeboronation (hydrolysis of the C-B bond). However, the 2-cyanocyclopropyl group possesses a unique kinetic advantage: the high ring strain of the cyclopropane prevents β-hydride elimination , a common failure mode in alkyl cross-couplings.

To maximize yields, the following protocol utilizes Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center, forcing the aryl and cyclopropyl groups into proximity and accelerating the final reductive elimination step.

SuzukiWorkflow Start Aryl/Heteroaryl Halide (Core Scaffold) Catalyst Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (4:1) Start->Catalyst Boronic (2-Cyanocyclopropyl)boronic acid CAS: 2225151-84-6 Boronic->Catalyst Coupling sp3-sp2 Suzuki-Miyaura Cross-Coupling Catalyst->Coupling Product Conformationally Restricted Target Molecule Coupling->Product

Workflow for the sp3-sp2 Suzuki-Miyaura cross-coupling of (2-Cyanocyclopropyl)boronic acid.

Experimental Protocol: Microwave-Assisted sp3-sp2 Suzuki Coupling

This protocol is designed for a 0.5 mmol scale, typical for late-stage medicinal chemistry derivatization[4].

Materials Required
  • Aryl or Heteroaryl Halide: 0.5 mmol (1.0 equiv)

  • (2-Cyanocyclopropyl)boronic acid: 0.75 mmol (1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃), 1.5 mmol (3.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct, 0.025 mmol (5 mol%)

  • Solvent System: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide, (2-Cyanocyclopropyl)boronic acid, and K₂CO₃.

  • Causality: Assembling the solid reagents prior to solvent addition prevents the palladium catalyst from degrading in solution before the stabilizing reactants and base are fully homogenized. Using a 1.5x excess of the boronic acid compensates for any minor protodeboronation that may occur at elevated temperatures.

Step 2: Solvent Addition & Deoxygenation Add the 1,4-Dioxane and H₂O (4:1 v/v ratio). Submerge a long needle into the suspension and sparge with Argon or Nitrogen gas for 10 to 15 minutes.

  • Causality: The biphasic Dioxane/Water system is critical because water is required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation. Rigorous deoxygenation is mandatory; oxygen leads to the oxidative homocoupling of the boronic acid (forming a dicyanobicyclopropyl byproduct) and irreversibly oxidizes the Pd(0) active species.

Step 3: Catalyst Addition & Reaction Execution Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of inert gas. Seal the vial tightly with an aluminum crimp cap. Heat the reaction mixture in a dedicated microwave synthesizer at 110 °C for 45 minutes.

  • Causality: Microwave dielectric heating provides rapid, uniform energy transfer. This ensures the reaction quickly crosses the high activation energy barrier required for the notoriously slow sp3-transmetalation step, effectively outcompeting the thermal degradation (protodeboronation) of the boronic acid[4].

Step 4: Self-Validation & Reaction Monitoring Sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade methanol, filter, and analyze via LC-MS.

  • Self-Validating System: This protocol contains built-in diagnostic markers.

    • Success: The UV trace shows the disappearance of the starting aryl halide, and the MS trace shows the appearance of the [M+H]+ ion corresponding to the cyanocyclopropyl-aryl product.

    • Failure Mode 1 (Protodeboronation): If LC-MS shows unreacted aryl halide but the boronic acid mass is entirely consumed, protodeboronation occurred. Correction: Ensure water ratio is exactly 4:1 and increase boronic acid to 2.0 equivalents.

    • Failure Mode 2 (Oxidation): If a mass corresponding to Ar-Ar (homocoupling of the halide) appears, deoxygenation was insufficient. Correction: Sparge with Argon for a longer duration.

Step 5: Workup & Isolation Upon successful validation, cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

References

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL:[Link][4]

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Source: Chemical Reviews (ACS) URL:[Link][1]

  • 5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations Source: ChemRxiv URL:[Link][3]

  • WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL:[5]

Sources

Method

Application Note: Late-Stage Introduction of Cyanocyclopropyl Groups via Suzuki-Miyaura Cross-Coupling

Executive Summary The introduction of cyclopropyl motifs is a cornerstone of modern medicinal chemistry, offering a unique balance of conformational restriction and metabolic stability. The 2-cyanocyclopropyl group provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of cyclopropyl motifs is a cornerstone of modern medicinal chemistry, offering a unique balance of conformational restriction and metabolic stability. The 2-cyanocyclopropyl group provides additional physicochemical benefits, including precise pKa modulation and altered electronic distribution. This application note details the mechanistic rationale, optimization data, and validated protocols for incorporating the 2-cyanocyclopropyl moiety into aryl and heteroaryl scaffolds using (2-Cyanocyclopropyl)boronic acid (and its pinacol ester) via Suzuki-Miyaura cross-coupling.

Strategic Rationale & Medicinal Chemistry Context

The cyclopropyl ring is frequently employed as a bioisostere for alkyl groups (e.g., tert-butyl) or halogens, providing structural rigidity while improving metabolic stability against cytochrome P450 oxidation[1]. The addition of an electron-withdrawing cyano group further modulates the target binding affinity and lipophilicity of the molecule.

In drug discovery, cyanocyclopropyl derivatives have proven highly valuable. For example, the related 1-cyanocyclopropyl group is a key structural feature in AZD4996 , a potent Cathepsin K inhibitor developed for the treatment of osteoarthritis[2]. Similarly, cyanocyclopropyl motifs have been successfully utilized in the development of PARP14 macrodomain inhibitors[3]. Introducing the 2-cyanocyclopropyl group via late-stage Suzuki-Miyaura cross-coupling allows researchers to rapidly explore structure-activity relationships (SAR) without requiring de novo synthesis of the cyclopropyl core.

Mechanistic Insights & Causality in Reaction Design

Coupling sp³-hybridized boronic acids presents distinct mechanistic challenges compared to standard aryl boronic acids. Understanding the causality behind these challenges is critical for reaction success:

  • The sp³ Transmetalation Bottleneck : The lack of an adjacent π-system in the sp³-hybridized cyclopropyl ring inherently slows the transmetalation step. Furthermore, the electron-withdrawing nature of the cyano group reduces the nucleophilicity of the boronate complex, exacerbating this bottleneck.

  • Mitigating Protodeboronation : Cyclopropylboronic acids are susceptible to protodeboronation under basic aqueous conditions. To mitigate this, the pinacol ester (BPin) is often preferred over the free boronic acid due to its enhanced stability and ease of handling[4].

  • The Role of Water and Base : Transmetalation of sp³ boronic acids proceeds predominantly via a palladium-hydroxo pathway. A strong, highly soluble base like K₃PO₄ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is essential. Water facilitates the displacement of the halide on the Pd(II) complex to form an [Ar-Pd-OH] intermediate, which readily coordinates with the boronic acid to form the reactive cyclic transition state.

  • Catalyst Selection : To overcome slow transmetalation and prevent catalyst deactivation, highly active, sterically demanding catalysts are required. RuPhos Pd G3 is an optimal choice; its bulky, electron-rich ligand promotes rapid oxidative addition and reductive elimination while stabilizing the active Pd(0) species.

Quantitative Data: Optimization of Cross-Coupling Conditions

The following table summarizes the optimization of reaction conditions for the coupling of (2-Cyanocyclopropyl)boronic acid pinacol ester[5] with a model aryl bromide.

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9022%Slow transmetalation; significant protodeboronation observed.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9058%Bidentate ligand prevents Pd black formation; moderate yield.
3 RuPhos Pd G3 K₃PO₄ Dioxane/H₂O (10:1) 80 89% Highly active pre-catalyst; strong base accelerates transmetalation.
4RuPhos Pd G3K₃PO₄Anhydrous Dioxane80<5%Lack of water prevents formation of the critical Pd-OH species.

Experimental Protocol

Self-Validating Procedure for the Synthesis of Aryl-(2-Cyanocyclopropyl) Derivatives

Materials:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • (2-Cyanocyclopropyl)boronic acid pinacol ester (1.5 equiv, 1.5 mmol)

  • RuPhos Pd G3 (0.05 equiv, 0.05 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (10 mL) and Deionized Water (1 mL)

Step-by-Step Methodology:

  • Reagent Preparation : In a flame-dried 20 mL Schlenk tube, add the aryl halide, (2-Cyanocyclopropyl)boronic acid pinacol ester, and K₃PO₄.

    • Causality: Weighing solid reagents first minimizes the risk of moisture absorption by the highly hygroscopic K₃PO₄ before the degassing step.

  • Solvent Addition & Degassing : Add 1,4-Dioxane and H₂O. Seal the tube with a rubber septum. Sparge the biphasic mixture with Argon gas for 15 minutes using a submerged needle, with a vent needle in the septum.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand and the formation of inactive Pd(0) aggregates.

  • Catalyst Addition : Briefly remove the septum under a positive flow of Argon and add RuPhos Pd G3. Reseal and sparge for an additional 2 minutes.

    • Self-Validation: The solution should transition from pale yellow to a deep red/orange hue, indicating the generation of the active Pd(0) species.

  • Reaction Execution : Transfer the sealed tube to a pre-heated oil bath at 80°C. Stir vigorously (1000 rpm) for 12 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area between the organic and aqueous layers, ensuring continuous base transfer.

  • Reaction Monitoring : Monitor the reaction via LC-MS or TLC.

    • Self-Validation: Complete consumption of the aryl halide and the appearance of a new product mass (M+H) confirms successful cross-coupling.

  • Workup & Purification : Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) to quench any unreacted base. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Visualizations

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X TransMet Transmetalation [Ar-Pd(II)-Cyclopropyl-CN] OxAdd->TransMet (2-Cyanocyclopropyl)BPin + K3PO4 / H2O RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-Cyclopropyl-CN

Suzuki-Miyaura catalytic cycle for cyanocyclopropyl incorporation.

Workflow Prep 1. Reagent Prep & Weighing Degas 2. Solvent Degassing (Argon Sparging) Prep->Degas React 3. Cross-Coupling (80°C, 12h) Degas->React Workup 4. Aqueous Quench & Extraction React->Workup Purify 5. Flash Chromatography & LC-MS Validation Workup->Purify

Step-by-step experimental workflow for cyanocyclopropyl cross-coupling.

References

  • Title : Advances in the Synthesis of Cyclopropylamines Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title : (1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A Potent and Highly Selective Cathepsin K Inhibitor for the Treatment of Osteoarthritis Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2 Source : PubMed Central (PMC) URL :[Link]

  • Title : Construction of α-Halogenated Boronic Esters via Visible Light-Induced C–H Bromination Source : Journal of Organic Chemistry URL : [Link]

Sources

Application

Application Note: Synthesis and Validation of (2-Cyanocyclopropyl)boronic Acid Pinacol Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(2-Cyanocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Primary Methodology: Chromium-Promoted Borylcyclopropanation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(2-Cyanocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Primary Methodology: Chromium-Promoted Borylcyclopropanation of Electron-Deficient Alkenes

Introduction & Mechanistic Rationale

The synthesis of highly functionalized borylcyclopropanes is a critical objective in modern drug discovery, as these motifs serve as rigid, metabolically stable bioisosteres and versatile coupling partners in Suzuki-Miyaura cross-coupling reactions[1][2]. Specifically, the synthesis of (2-cyanocyclopropyl)boronic acid pinacol ester presents a unique synthetic challenge.

Traditional cyclopropanation strategies, such as the Simmons-Smith reaction, rely on electrophilic zinc carbenoids. Because the cyano group of acrylonitrile is strongly electron-withdrawing, the resulting electron-deficient alkene is fundamentally mismatched for electrophilic attack, leading to reaction failure[1].

To overcome this, we employ a Chromium-promoted borylcyclopropanation strategy[1]. By reducing 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with CrCl₂, a gem-dichromiomethane intermediate is generated. Unlike zinc carbenoids, this bimetallic chromium species exhibits pronounced nucleophilic character , allowing it to readily undergo carbometalation with Michael acceptors like acrylonitrile[2].

Causality of Reagent Selection
  • Chromium(II) Chloride (CrCl₂): Acts as a highly chemoselective single-electron reductant to generate the active bimetallic carbenoid species[1].

  • TMEDA (Tetramethylethylenediamine): Essential for stabilizing the organochromium intermediate. Without TMEDA, the intermediate undergoes rapid α-elimination or dimerization, drastically reducing yields. TMEDA coordinates to the Cr center, modulating its redox potential and providing steric shielding[1].

Mechanism A I2CHBpin + CrCl2 B gem-Dichromiomethane [Cr]-CH(Bpin)-[Cr] A->B TMEDA, THF Reduction C Acrylonitrile Coordination B->C D Carbometalation (Nucleophilic Attack) C->D C-C Bond Formation E gamma-Elimination (Ring Closure) D->E F trans-(2-Cyanocyclopropyl)Bpin E->F -[Cr] species Stereocontrol

Mechanistic pathway of Cr-promoted borylcyclopropanation of acrylonitrile.

Quantitative Data & Condition Optimization

The efficiency of the borylcyclopropanation is highly dependent on the ligand environment and the metal center. Table 1 summarizes the optimization parameters demonstrating the necessity of the CrCl₂/TMEDA system for electron-deficient alkenes.

Table 1: Optimization of Borylcyclopropanation Conditions for Acrylonitrile

EntryMetal / Catalyst SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1 CrCl₂ / TMEDA (3.0 equiv) THF 25 82 >95:5
2CrCl₂ (No Ligand)THF2515N/A
3CrCl₂ / 2,2'-BipyridineTHF254085:15
4Zn / CuCl (Simmons-Smith)Et₂O400N/A
5Photocatalyst / Ir(III)[3]MeCN254580:20

Note: The high diastereoselectivity (>95:5) in Entry 1 is driven by the steric repulsion between the bulky Bpin group and the cyano group during the γ-elimination step, thermodynamically favoring the trans-isomer[1].

Experimental Protocols

Protocol A: Synthesis of the Precursor (2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

This protocol is adapted from validated organic synthesis procedures utilizing a Finkelstein exchange[4].

Step-by-Step Methodology:

  • Preparation of (Dichloromethyl)boronic ester: In a flame-dried flask under argon, dissolve (dichloromethyl)boronic acid (1.0 equiv) in dry CH₂Cl₂. Add anhydrous MgSO₄ (1.0 equiv) and pinacol (1.05 equiv). Stir at 25 °C for 16 h[4].

  • Filtration: Filter the heterogeneous mixture through a Celite pad to remove MgSO₄. Concentrate the filtrate under reduced pressure to yield 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Finkelstein Halogen Exchange: Transfer the intermediate (1.0 equiv) to a flask equipped with a condenser. Add dry acetone (0.5 M) and sodium iodide (NaI, 2.3 equiv).

  • Reflux: Heat the mixture to reflux (56 °C) for 24 h.

  • Workup: Cool to room temperature, filter the precipitated NaCl, and concentrate the filtrate. Purify via short-path distillation or silica plug to obtain the diiodomethylboronate precursor[4].

Self-Validating System (Protocol A): Visual Cue: The successful progression of the Finkelstein reaction is visually confirmed by the precipitation of NaCl as a white solid (NaI is soluble in acetone; NaCl is not). Analytical Cue: Complete conversion is validated via ¹H NMR analysis. The methine proton shifts distinctly from ~5.38 ppm (for the CHCl₂ precursor) to ~5.15 ppm (for the CHI₂ product)[4].

Protocol B: Chromium-Promoted Borylcyclopropanation of Acrylonitrile

Step-by-Step Methodology:

  • Precatalyst Complexation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with anhydrous CrCl₂ (3.0 equiv). Causality: CrCl₂ is highly hygroscopic and rapidly oxidizes in air; strictly inert conditions are mandatory[1].

  • Ligand Addition: Transfer the flask to a fume hood (under argon line). Add anhydrous THF (0.2 M), followed by dropwise addition of TMEDA (3.0 equiv). Stir at 25 °C for 30 minutes until a distinct color change (typically purple/blue) indicates the formation of the CrCl₂(TMEDA) complex.

  • Reagent Introduction: Cool the mixture to 0 °C. Add acrylonitrile (1.0 equiv) via microsyringe. Subsequently, add a solution of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) in THF dropwise over 15 minutes.

  • Cyclopropanation: Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours.

  • Quench & Workup: Quench the reaction by carefully adding distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate trans-(2-cyanocyclopropyl)boronic acid pinacol ester.

Workflow Step1 Step 1: Precatalyst Complexation CrCl2 + TMEDA THF, 25 °C, 30 min Step2 Step 2: Reagent Addition Add Acrylonitrile & I2CHBpin Dropwise, 0 °C to 25 °C Step1->Step2 Step3 Step 3: Borylcyclopropanation Stir 16 h Argon Atmosphere Step2->Step3 Step4 Step 4: Quench & Extraction H2O Quench EtOAc Extraction Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Hexane/EtOAc Step4->Step5

Step-by-step workflow for the synthesis of (2-Cyanocyclopropyl)boronic acid pinacol ester.

Self-Validating System (Protocol B): Analytical Cue: The successful formation of the cyclopropane ring is definitively confirmed by ¹H NMR. The vinylic protons of the starting acrylonitrile (typically observed between 5.6–6.2 ppm ) must completely disappear. Concurrently, characteristic high-field, highly shielded cyclopropyl protons will emerge in the 0.8–1.5 ppm region. The trans-diastereomer can be identified by the coupling constants ( J ) of the cyclopropyl ring protons, where trans couplings are typically smaller (~4-6 Hz) than cis couplings (~8-10 Hz).

References

  • Source: ResearchGate (Murai, M., et al., 2017)
  • Three-Step Synthesis of 2-(Diiodomethyl)
  • Source: ACS Publications / Chemical Reviews (2021)
  • Organic thermally activated delayed fluorescence (TADF)

Sources

Method

Application Notes &amp; Protocols: Strategic Late-Stage Functionalization with (2-Cyanocyclopropyl)boronic Acid

The Strategic Value of Late-Stage Functionalization (LSF) In modern drug discovery, the ability to modify complex molecules at a late stage is paramount. Late-stage functionalization (LSF) allows for the direct derivatiz...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of Late-Stage Functionalization (LSF)

In modern drug discovery, the ability to modify complex molecules at a late stage is paramount. Late-stage functionalization (LSF) allows for the direct derivatization of advanced intermediates or final drug candidates, bypassing the need for lengthy de novo synthesis for each new analog.[1][2] This paradigm shift accelerates the exploration of Structure-Activity Relationships (SAR), enabling rapid optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.[1][3] Boronic acids and their derivatives have become indispensable tools in the LSF toolkit, primarily due to their versatility in metal-catalyzed cross-coupling reactions.[4]

The Cyanocyclopropyl Moiety: A Privileged Scaffold

The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its unique steric and electronic properties, stemming from its strained three-membered ring, allow it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity.[5] The incorporation of a cyano group onto this scaffold further enhances its utility by introducing a polar, hydrogen bond-accepting functionality while also modulating the electronic nature of the cyclopropyl ring. The introduction of this specific "cyanocyclopropyl" unit via LSF provides a powerful strategy for fine-tuning molecular properties.

(2-Cyanocyclopropyl)boronic Acid: Reagent Profile and Handling

(2-Cyanocyclopropyl)boronic acid is a key reagent for installing the cyanocyclopropyl moiety. However, like many cyclopropylboronic acids, it is susceptible to degradation, primarily through protodeboronation, which can impact shelf-life and reaction efficiency.[5][6]

Causality Behind Instability: The C-B bond in cyclopropylboronic acids is prone to cleavage, particularly in the presence of moisture or under acidic/basic conditions, leading to the formation of the corresponding cyclopropane.[6] This inherent instability necessitates careful handling and storage.

Best Practices for Handling and Storage:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) to minimize oxidation and hydrolysis.[6]

  • Handling: Dispense the reagent quickly and in a dry environment (e.g., a glovebox or under a stream of inert gas). Avoid exposure to ambient moisture and air.

  • Alternative Formats: For improved stability and ease of handling, consider using air-stable surrogates like potassium (2-cyanocyclopropyl)trifluoroborate or N-methyliminodiacetic acid (MIDA) boronates.[5][7][8] These derivatives can release the active boronic acid in situ under the reaction conditions, offering a more robust and reproducible approach.[7][8]

Table 1: Physicochemical Properties and Handling of (2-Cyanocyclopropyl)boronic Acid

PropertyValue / RecommendationRationale & References
Chemical Formula C₄H₆BNO₂Based on chemical structure.
Molecular Weight 110.91 g/mol Calculated from the chemical formula.
Appearance Typically a white to off-white solid.General characteristic of boronic acids.
Storage Conditions 2-8 °C under an inert atmosphere (Nitrogen or Argon).Minimizes degradation pathways such as oxidation and protodeboronation, which are accelerated at higher temperatures and in the presence of air/moisture.[6]
Key Instability Pathway ProtodeboronationCyclopropylboronic acids are known to be unstable and prone to C-B bond cleavage, especially upon prolonged storage or in non-anhydrous conditions.[5]
Stable Surrogates Potassium organotrifluoroborates, MIDA boronates.These air-stable formats offer a "slow-release" of the boronic acid in situ, overcoming the inherent instability of the free acid and improving reaction consistency.[5][7][8]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone method for utilizing (2-cyanocyclopropyl)boronic acid in LSF. It facilitates the formation of a C-C bond between the cyclopropyl ring and an aryl or heteroaryl halide/pseudohalide, making it exceptionally powerful for modifying complex drug-like molecules.[9][10][11]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational protocol design and troubleshooting. The cycle involves three primary steps, catalyzed by a Palladium(0) species.[9][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid must be activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[9] This boronate then transfers the cyanocyclopropyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments (aryl and cyanocyclopropyl) on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd Ar-Pd(II)L₂-R¹ transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 product Ar-R¹ (Product) reductive_elimination->product sub_in1 Ar-X sub_in1->oxidative_addition sub_in2 R¹-B(OH)₂ + Base boronate [R¹-B(OH)₃]⁻ sub_in2->boronate boronate->transmetalation r1_def Where R¹ = (2-Cyanocyclopropyl)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: From Setup to Product

A successful LSF reaction requires meticulous planning and execution. The following workflow outlines the critical stages.

Caption: A typical experimental workflow for Suzuki-Miyaura LSF.

Protocol: General Procedure for Cyanocyclopropylation of Aryl Bromides

This protocol provides a robust starting point. Note: Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific aryl halide substrate and should be screened for best results.

Table 2: Reagents and Conditions for a Typical 0.5 mmol Scale Reaction

ComponentAmount (Equivalents)Quantity (for 0.5 mmol scale)Purpose
Aryl/Heteroaryl Bromide 1.00.5 mmolThe electrophilic coupling partner.
(2-Cyanocyclopropyl)boronic acid 1.5 - 2.00.75 - 1.0 mmolThe nucleophilic coupling partner. An excess is used to compensate for potential protodeboronation and drive the reaction to completion.[5]
Palladium Catalyst (e.g., Pd(dppf)Cl₂) 2 - 5 mol %5 - 14 mgThe active catalyst for the cross-coupling cycle. Other common catalysts include Pd₂(dba)₃ or Pd(OAc)₂.
Ligand (e.g., SPhos, RuPhos) 4 - 10 mol %If not using a pre-catalystStabilizes the Pd center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[13]
Base (e.g., K₂CO₃, Cs₂CO₃) 2.0 - 3.01.0 - 1.5 mmolActivates the boronic acid to the boronate form, which is essential for transmetalation. The choice of base can significantly influence reaction rate and yield.[9][14]
Solvent (e.g., Dioxane/H₂O, Toluene) -5 mL (0.1 M)Solubilizes reagents and facilitates the reaction. A biphasic system like Dioxane/Water is common, though anhydrous conditions with bases like K₃PO₄ can also be effective.[15]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), (2-cyanocyclopropyl)boronic acid (0.75 mmol, 1.5 equiv.), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Catalyst Addition: Add the palladium catalyst and ligand (if needed) to the flask. The use of a pre-catalyst like Pd(dppf)Cl₂ simplifies this step.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl bromide starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in LSF with (2-Cyanocyclopropyl)boronic acid

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (Pd oxidation).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure proper degassing of solvents and use of an inert atmosphere. Use a fresh catalyst source.2. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄).3. Increase the reaction temperature in 10 °C increments. Microwave heating can also accelerate the reaction.[16]
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Inherent instability of the boronic acid.1. Use anhydrous solvents and bases (e.g., K₃PO₄ in toluene).2. Try a more active catalyst/ligand system to reduce reaction time.3. Switch to a more stable surrogate like a potassium trifluoroborate salt or MIDA boronate.[5][7]
Formation of Homo-coupled Byproduct (Ar-Ar) The transmetalation step is slow relative to other pathways.Change the solvent system or screen different ligands. Sometimes a slight excess of the boronic acid can suppress this side reaction.
Stalled Reaction Catalyst deactivation or poisoning by substrate functionalities (e.g., unprotected amines, thiols).Protect sensitive functional groups on the substrate before attempting the cross-coupling. Screen alternative ligands that are more robust.

Conclusion

(2-Cyanocyclopropyl)boronic acid is a powerful and highly valuable reagent for late-stage functionalization in drug discovery and development. Its application via the Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to introduce the medicinally relevant cyanocyclopropyl scaffold onto complex molecular architectures. By understanding the underlying reaction mechanism, adhering to best practices for handling this sensitive reagent, and employing rational strategies for protocol optimization, researchers can effectively leverage this tool to accelerate the generation of novel, high-value chemical entities.

References

  • Vertex AI Search. (2023, October 26). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC.
  • National Institutes of Health. (n.d.). Late-stage functionalization of BN-heterocycles - PMC.
  • NSF Public Access Repository. (n.d.). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates.
  • Royal Society of Chemistry. (n.d.). Alkali metal salts of 1,2,3-benzodiazaborines: platforms for late-stage N-functionalization and metal complexation. Chemical Science.
  • ResearchGate. (n.d.). Late-stage functionalization of bioactive molecules and synthetic....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]

  • PubMed. (2018, April 25). Mechanistic Study on Cu(II)-Catalyzed Oxidative Cross-Coupling Reaction between Arenes and Boronic Acids under Aerobic Conditions.
  • ResearchGate. (n.d.). The Synthesis and Applications of Heterocyclic Boronic Acids.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Illinois Experts. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Molander, G. A., & Yun, C. S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Tetrahedron, 58(8), 1465-1470. Retrieved from [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2016, February 10). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Retrieved from [Link]

  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 16). Boronic acid-containing hydrogels: synthesis and their applications. Chemical Society Reviews. Retrieved from [Link]

  • De Jesus Silva, J., et al. (2021, July 20). Development and Molecular Understanding of a Pd-catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation and Data Analysis. ChemRxiv. Retrieved from [Link]

  • Liang, S. H., et al. (2017). [11C]Cyanation of arylboronic acids in aqueous solutions. Chemical Communications, 53(49), 6597-6600. Retrieved from [Link]

  • InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]

  • ResearchGate. (n.d.). CuCN/KCN or CuI/TMSCN effectively promoted cyanation of arylboronic acid. Retrieved from [Link]

  • Wiley Online Library. (2026, January 16). Stable BF2 Boracycles as Versatile Reagents for Selective Ortho C–H Functionalization. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Optimisation and scale-up of microwave assisted cyanation.
  • Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic acids: broad specificity of inhibition of penicillin-binding proteins and β-lactamases conferring bacterial antibiotic resistance. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2-Cyanocyclopropyl)boronic Acid Suzuki-Miyaura Couplings

Welcome to the Advanced Application Support Center. As drug development increasingly relies on sp3 -enriched scaffolds to improve pharmacokinetic profiles, the incorporation of cyclopropyl rings has become a critical str...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development increasingly relies on sp3 -enriched scaffolds to improve pharmacokinetic profiles, the incorporation of cyclopropyl rings has become a critical structural strategy. However, Suzuki-Miyaura cross-couplings involving (2-cyanocyclopropyl)boronic acid present a unique set of mechanistic hurdles.

This guide is designed for process chemists and discovery scientists. It bypasses generic advice to directly address the root causes of reaction failure—specifically protodeboronation, slow transmetalation, and catalyst poisoning—providing field-tested, self-validating solutions.

Part 1: Mechanistic Failure Analysis & FAQs

Q1: Why is my (2-cyanocyclopropyl)boronic acid coupling yielding mostly protodeboronated starting material?

The Causality: The instability of this specific boronic acid is driven by the electron-withdrawing nature of the cyano group, which significantly increases the electrophilicity of the boron atom. Under the basic aqueous conditions required for Suzuki couplings, hydroxide ions rapidly attack the boron center. This forms a boronate complex that undergoes rapid C-B bond cleavage—a degradation pathway known as the Kuivila mechanism[1]. The Solution: Abandon the free boronic acid. Instead, utilize Potassium (2-cyanocyclopropyl)trifluoroborate [2]. The trifluoroborate salt acts as a stable, slow-release reservoir. As it slowly hydrolyzes in the aqueous base, it maintains a low, steady-state concentration of the active boronic acid, allowing transmetalation to outcompete base-catalyzed degradation.

Q2: I am observing rapid catalyst blackening (palladium black precipitation) and stalled conversion. Is the cyano group poisoning the catalyst?

The Causality: Yes. The nitrile moiety is a strong σ -donor and π -acceptor that can competitively coordinate to the active Pd0 or PdII centers, pulling the catalyst off-cycle into a stable, "dead" complex. Furthermore, sp3 -hybridized organoborons are notoriously slow to undergo transmetalation, leaving the palladium center vulnerable to side reactions for longer periods. The Solution: You must physically block the cyano group from coordinating by using a bidentate ligand with a large bite angle, such as dppf (in Pd(dppf)Cl2​ ), or a highly sterically hindered, electron-rich monophosphine like PCy3​ [3]. The steric bulk shields the metal center, while the electron-rich phosphines accelerate the rate-limiting oxidative addition and transmetalation steps[3].

Q3: How do I optimize the base and solvent system to balance reactivity and stability?

The Causality: Strong bases (e.g., NaOH , KOH ) will rapidly accelerate the Kuivila degradation of your boron species[1]. Conversely, bases that are too weak will fail to activate the boron for transmetalation. The Solution: Employ a mild, moderately soluble base like Cs2​CO3​ [2]. A biphasic or miscible solvent mixture of Dioxane/Water (5:1 v/v) is optimal. Dioxane provides a high enough boiling point (80 °C) to drive the activation energy of the sp3 coupling, while the precise water ratio dissolves the inorganic base and facilitates the controlled hydrolysis of the trifluoroborate salt[2].

Part 2: Logical Relationships & Mechanistic Visualization

The following diagram illustrates the competing pathways in the reaction vessel. Success depends entirely on tuning the kinetics so that the transmetalation cycle (green) outpaces both protodeboronation and catalyst poisoning (red).

Mechanism TF Potassium Trifluoroborate (Stable Reservoir) BA Boronic Acid (Active Species) TF->BA Slow Hydrolysis (H2O, Base) PD Protodeboronation (Dead End) BA->PD Base-Catalyzed Degradation Pd0 Pd(0) Catalyst Active Species PdII_OA Oxidative Addition Ar-Pd(II)-X Pd0->PdII_OA + Ar-X Poison Pd-Cyano Coordination (Catalyst Poisoning) Pd0->Poison Nitrile Binding PdII_TM Transmetalation Ar-Pd(II)-R PdII_OA->PdII_TM + Boronic Acid (Base) PdII_TM->Pd0 Catalyst Regeneration Prod Coupled Product Ar-R PdII_TM->Prod Reductive Elimination

Mechanistic pathways of (2-Cyanocyclopropyl)boronic acid coupling, highlighting failure modes.

Part 3: Condition Optimization Matrix

To demonstrate the causality of the variables discussed above, the following table summarizes the quantitative impact of different reaction conditions on the final yield of the (2-cyanocyclopropyl)-aryl product.

Boron SourceCatalyst SystemBase / SolventPrimary IssueExpected Yield
(2-Cyanocyclopropyl)boronic acid Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / THF: H2​O Rapid protodeboronation< 15%
(2-Cyanocyclopropyl)boronic acid Pd(OAc)2​ + PCy3​ K3​PO4​ / Toluene: H2​O Moderate stability, some Pd poisoning40 - 50%
Potassium (2-cyanocyclopropyl)trifluoroborate Pd(dppf)Cl2​ (10 mol%) Cs2​CO3​ / Dioxane: H2​O None (Optimized slow-release) 75 - 85%

Part 4: Validated Experimental Workflow

The following protocol is a self-validating system adapted from validated pharmaceutical scale-up procedures[2]. It utilizes the optimized conditions identified in the matrix above.

Step-by-Step Methodology

1. Reagent Assembly (In a strictly inert atmosphere):

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), Potassium (2-cyanocyclopropyl)trifluoroborate (1.5 equiv)[2], Pd(dppf)Cl2​⋅CH2​Cl2​ (0.10 equiv), and Cs2​CO3​ (2.0 equiv)[2].

  • Self-Validation Checkpoint: Ensure the trifluoroborate salt is a free-flowing powder. Clumping indicates moisture absorption and premature hydrolysis.

2. Solvent Preparation & Degassing:

  • Add a mixture of 1,4-Dioxane and Deionized Water (5:1 volumetric ratio) to achieve a 0.1 M concentration with respect to the aryl halide[2].

  • Sparge the reaction mixture with high-purity Nitrogen or Argon for a minimum of 15 minutes.

  • Causality Note: Oxygen must be rigorously excluded. Pd0 is highly susceptible to oxidation, which will permanently deactivate the catalyst before the slow transmetalation step can occur.

3. Heating and Reaction Monitoring:

  • Seal the flask and submerge it in a pre-heated oil bath at 80 °C[2]. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • Self-Validation Checkpoint: Within 30 minutes, the solution should turn a deep, homogenous red/orange. If the solution turns opaque black with a mirror forming on the flask walls, the catalyst has crashed out (likely due to insufficient degassing or ligand stripping).

  • Allow the reaction to proceed for 12–18 hours.

4. Workup and Purification:

  • Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the dioxane.

  • Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice more with EtOAc.

  • Filter the combined organic layers through a short pad of Celite to remove residual palladium particulates.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Workflow Step1 1. Assembly Reagents + Dioxane/H2O Step2 2. Degassing N2 Sparge (15 min) Step1->Step2 Step3 3. Reaction 80°C for 12-18h Step2->Step3 Step4 4. Workup Celite Filter & Extract Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for optimized Suzuki-Miyaura cross-coupling.

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Optimization

troubleshooting Suzuki coupling failures with (2-Cyanocyclopropyl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions. Suzuki-Miyaura couplings involving (2-Cyanocyclopropyl)boronic acid are notoriously difficult. This substrate combines the intrinsically poor nucleophilicity of sp³-hybridized cyclopropyl organoboranes with the catalyst-deactivating properties of a strongly coordinating cyano group.

This guide is designed to bypass rigid, generic templates and directly address the mechanistic causality behind your experimental failures, providing field-proven, self-validating solutions.

I. Diagnostic Workflow

Before altering your reaction conditions, you must identify the specific mechanistic failure point. Use the logic tree below to diagnose your reaction based on your LC-MS or TLC data.

TroubleshootingWorkflow Start Reaction Stalls / Low Yield CheckSM Is Boronic Acid Consumed? Start->CheckSM Yes Yes (Degradation) CheckSM->Yes LC-MS Check No No (No Reaction) CheckSM->No LC-MS Check Proto Protodeboronation Switch to MIDA or Bpin Yes->Proto Poison Catalyst Poisoning (Cyano Coordination) No->Poison Transmet Slow Transmetalation (Cyclopropyl effect) No->Transmet FixPoison Use Bulky Ligands (SPhos, PCy3) Poison->FixPoison FixTransmet Add Ag2O & H2O Use K3PO4 Transmet->FixTransmet

Fig 1: Diagnostic logic tree for troubleshooting (2-Cyanocyclopropyl)boronic acid couplings.

II. Core Troubleshooting Guide (FAQs)

Q1: My reaction stalls at <10% conversion, and the starting materials remain unreacted even with fresh Pd(PPh₃)₄. What is happening? A1: Catalyst Poisoning via Cyano Coordination. The nitrile nitrogen possesses a lone pair that strongly coordinates to the empty orbitals of the Palladium center, forming an off-cycle, inactive Pd-nitrile complex[1]. This effectively poisons the catalyst, preventing the oxidative addition of your aryl halide[2].

  • The Fix: Abandon standard ligands like PPh₃ or dppf. Switch to sterically demanding Buchwald ligands (e.g., SPhos or RuPhos ) or PCy₃ [3]. The massive steric bulk of these ligands creates a protective coordination sphere around the Pd center, physically blocking the cyano group from binding while still permitting the necessary catalytic steps.

Q2: I switched to a bulky ligand (SPhos), but conversion is still painfully slow. Is the catalyst still poisoned? A2: No, you have hit the Transmetalation Bottleneck. Alkylboronic acids, particularly cyclopropyl systems, suffer from intrinsically slow transmetalation due to the low nucleophilicity of the carbon-boron bond[4]. The electron-withdrawing nature of the cyano group exacerbates this, making the boronate intermediate highly unreactive.

  • The Fix: Introduce Silver(I) oxide (Ag₂O) as an additive. Ag₂O acts as a transmetalation shuttle; it reacts with the boronic acid to form a highly reactive organosilver intermediate that rapidly transfers the cyclopropyl group to the Pd(II) center, drastically enhancing the reaction rate[4]. Additionally, ensure your solvent system contains water (e.g., Toluene/H₂O 3:1), as hydroxide is required to form the reactive "ate" complex[3].

Q3: My LC-MS shows rapid consumption of the boronic acid, but no product formation. Why? A3: Protodeboronation. If the boronic acid disappears without coupling, it is undergoing protodeboronation (cleavage of the C-B bond by water/base). Cyclopropylboronic acids can degrade under harsh basic conditions before the slow transmetalation step can occur.

  • The Fix: If degradation outpaces cross-coupling, switch to a more stable boron derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate (BF₃K) salt. Alternatively, use a syringe pump to slowly add the boronic acid over 10 hours, keeping its steady-state concentration low to favor coupling over degradation.

III. Mechanistic Bottlenecks Visualized

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd(II)(Ar)(X)L2 Pd0->OxAdd Ar-X Transmet Transmetalation Bottleneck 1 OxAdd->Transmet R-B(OH)2 OffCycle Off-Cycle Species Pd-Nitrile Complex Bottleneck 2 OxAdd->OffCycle -CN coordination RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 regenerates Product Coupled Product RedElim->Product OffCycle->OxAdd Bulky Ligands

Fig 2: Mechanistic bottlenecks: transmetalation failure and cyano-induced catalyst poisoning.

IV. Condition Optimization Matrix

Use this quantitative summary of literature-backed conditions to select the right system for your specific substrate.

Catalyst SystemLigandBase / AdditiveSolventTypical YieldMechanistic Outcome
Pd(PPh₃)₄PPh₃Na₂CO₃THF/H₂O< 10%Complete catalyst poisoning via -CN coordination.
Pd(OAc)₂PCy₃K₃PO₄Toluene/H₂O40 - 60%Bulky ligand prevents poisoning; slow transmetalation limits yield[3].
Pd(dppf)Cl₂dppfK₂CO₃ / Ag₂O Toluene70 - 85%Ag₂O acts as a shuttle, bypassing the slow cyclopropyl transmetalation[4].
Pd₂(dba)₃SPhos Cs₂CO₃Dioxane/H₂O80 - 95% Optimal balance: SPhos blocks -CN, Cs₂CO₃ accelerates ate-complex formation.

V. Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes the highly active Pd(OAc)₂/SPhos system in a biphasic mixture to ensure maximum reactivity while preventing catalyst deactivation[3].

Step 1: Rigorous Degassing (Critical)

  • Prepare a solvent mixture of Toluene and Milli-Q Water (3:1 v/v).

  • Sparge the mixture with Argon for a minimum of 30 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the electron-rich SPhos ligand and to inhibit homocoupling of the boronic acid.

Step 2: Reagent Assembly

  • In an oven-dried Schlenk flask under Argon, charge the aryl halide (1.0 equiv) and (2-Cyanocyclopropyl)boronic acid (1.5 equiv).

  • Add Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Optional but recommended: If coupling an electron-rich aryl halide, add Ag₂O (0.5 equiv) to accelerate transmetalation[4].

Step 3: Reaction Initiation

  • Add the degassed Toluene/Water mixture via syringe.

  • Seal the flask and heat to 90 °C with vigorous stirring (1000 rpm) to ensure biphasic mixing.

Step 4: Self-Validation Checkpoint (2 Hours)

  • Pause stirring, allow phases to separate, and sample 10 µL of the organic (top) layer for LC-MS.

  • Diagnostic Readout:

    • Scenario A (Unreacted Aryl Halide remains, Boronic acid intact): Catalyst poisoning. Ensure your SPhos is not degraded/oxidized.

    • Scenario B (Aryl Halide consumed, Dehalogenated Aryl side-product observed): Oxidative addition succeeded, but transmetalation failed. Add Ag₂O immediately.

    • Scenario C (Product forming): Proceed to completion (16-24 hours).

Step 5: Workup

  • Cool to room temperature. Filter the crude mixture through a pad of Celite to remove Pd black and insoluble silver salts.

  • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo for purification.

VI. References

1.[4] Title: A Novel Stereocontrolled Synthesis of 1,2-trans Cyclopropyl Ketones via Suzuki-Type Coupling of Acid Chlorides with Cyclopropylboronic Acids | Source: Organic Letters - ACS Publications | URL:[Link] 2.[3] Title: Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine | Source: PMC - NIH | URL:[Link] 3.[1] Title: THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES | Source: Bibliothèque et Archives Canada | URL:[Link] 4.[2] Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the[(Ph₃P)₄Pd]/[Bu₄N]⁺ CN⁻ System | Source: Journal of the American Chemical Society - ACS Publications | URL:[Link]

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Troubleshooting

Technical Support Center: Troubleshooting Homocoupling in (2-Cyanocyclopropyl)boronic Acid Suzuki-Miyaura Couplings

Welcome to the Advanced Technical Support Guide for process chemists and drug development professionals. This guide addresses one of the most notorious challenges in cross-coupling chemistry: suppressing the oxidative ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for process chemists and drug development professionals. This guide addresses one of the most notorious challenges in cross-coupling chemistry: suppressing the oxidative homocoupling of sterically hindered, electronically deactivated alkylboronic acids.

Mechanistic Insight: The Causality of Homocoupling

To troubleshoot a reaction, we must first understand the physical chemistry driving the failure. (2-Cyanocyclopropyl)boronic acid is highly susceptible to side reactions due to two compounding factors:

  • Sluggish Transmetalation: The cyclopropyl ring possesses high s-character, and the strongly electron-withdrawing cyano (-CN) group inductively pulls electron density away from the C-B bond. This severely reduces the nucleophilicity of the intermediate boronate complex, creating a kinetic bottleneck at the transmetalation step of the catalytic cycle.

  • Boronic Acid Accumulation: Because transmetalation is slow, the unreacted boronic acid accumulates in the reaction mixture.

  • Oxidative Dimerization: When free boronic acid accumulates in the presence of trace oxygen or adventitious oxidants (such as unreduced Pd(II)), the system diverts from the cross-coupling cycle. The oxidant facilitates a double transmetalation onto palladium, followed by reductive elimination, yielding the undesired 1,1'-bis(2-cyanocyclopropyl) dimer[1].

By understanding this causality, our troubleshooting strategy becomes clear: we must accelerate transmetalation and starve the homocoupling pathway of free boronic acid .

Mechanism Boronic (2-Cyanocyclopropyl) boronic acid Transmet Transmetalation (Rate-Limiting) Boronic->Transmet Low Concentration HomoTransmet Oxidative Homocoupling (Requires O2 / PdII) Boronic->HomoTransmet High Concentration + Trace Oxidants SlowRelease Slow Release Strategy (BF3K or MIDA) SlowRelease->Boronic Controlled Base Hydrolysis Product Cross-Coupled Product (Desired) Transmet->Product HomoProd Dicyclopropyl Dimer (Undesired) HomoTransmet->HomoProd

Fig 1: Mechanistic divergence of (2-cyanocyclopropyl)boronic acid in Suzuki-Miyaura coupling.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing >20% of the homocoupled dicyclopropyl dimer. How do I immediately suppress this? A1: You must switch to a "slow-release" boron strategy. Cyclopropylboronic acids are inherently unstable and prone to homocoupling and protodeboronation[2]. Convert your free boronic acid into a potassium trifluoroborate salt (BF₃K) or a MIDA ester. These protected species undergo slow, controlled hydrolysis in the presence of a mild aqueous base. This ensures the steady-state concentration of the free boronic acid remains near zero, effectively starving the homocoupling pathway while allowing the cross-coupling cycle to proceed[1].

Q2: My cross-coupling yield is still low despite using a trifluoroborate salt. What ligand should I use? A2: Standard ligands like PPh₃ or dppf are insufficient for deactivated alkylboronic acids. You must use bulky, electron-rich phosphines to lower the activation barrier for the sluggish transmetalation step. Buchwald ligands (specifically XPhos or SPhos ) or tricyclohexylphosphine (PCy₃ ) are highly recommended to accelerate the desired pathway[3].

Q3: Does the choice of base matter for this specific substrate? A3: Yes, the base dictates the rate of hydrolysis of your slow-release boron species. If you use a base that is too strong (e.g., NaOH, KOtBu), the trifluoroborate or MIDA ester will hydrolyze instantly, causing a massive spike in free boronic acid and triggering homocoupling. Use a biphasic system with a mild base like K₃PO₄ or Cs₂CO₃ to maintain a controlled release[4].

Q4: I sparged my reaction with nitrogen for 5 minutes, but I still see homocoupling. Why? A4: Oxidative homocoupling is directly proportional to dissolved oxygen. Standard nitrogen bubbling is entirely inadequate for sensitive alkylboronic acids[3]. You must perform rigorous degassing using the Freeze-Pump-Thaw method (minimum 3 cycles) or sparge with Argon for at least 30 minutes.

Troubleshooting Issue High Homocoupling Detected CheckO2 Is the system rigorously degassed? Issue->CheckO2 Degas Perform 3x Freeze-Pump-Thaw CheckO2->Degas No CheckBoron Is free boronic acid used? CheckO2->CheckBoron Yes Degas->CheckBoron SwitchBoron Convert to BF3K or MIDA ester CheckBoron->SwitchBoron Yes CheckLigand Is a bulky, electron-rich ligand used? CheckBoron->CheckLigand No SwitchBoron->CheckLigand SwitchLigand Use XPhos or SPhos CheckLigand->SwitchLigand No Success Homocoupling Suppressed CheckLigand->Success Yes SwitchLigand->Success

Fig 2: Decision tree for troubleshooting and eliminating oxidative homocoupling.

Quantitative Data & Optimization Matrix

The following table summarizes the impact of different reaction parameters on the ratio of desired cross-coupling to undesired homocoupling for deactivated cyclopropylboronic systems.

Boron Reagent TypeCatalyst / LigandBase / Solvent SystemDegassing MethodologyHomocoupling (%)Cross-Coupling Yield (%)
Free Boronic AcidPd(PPh₃)₄K₂CO₃ / Dioxane-H₂ON₂ Bubbling (5 min)35%40%
Free Boronic AcidPd(OAc)₂ / XPhosK₂CO₃ / Dioxane-H₂ON₂ Bubbling (5 min)22%65%
Free Boronic AcidPd(OAc)₂ / XPhosK₂CO₃ / Dioxane-H₂OFreeze-Pump-Thaw (3x)8%78%
Trifluoroborate Salt Pd(OAc)₂ / XPhos Cs₂CO₃ / Toluene-H₂O Freeze-Pump-Thaw (3x) < 1% 92%
MIDA Ester Pd(OAc)₂ / SPhos K₃PO₄ / Dioxane-H₂O Freeze-Pump-Thaw (3x) < 1% 89%

Self-Validating Experimental Protocol

This protocol utilizes Potassium (2-cyanocyclopropyl)trifluoroborate to ensure a controlled release of the active boronic species. The procedure includes built-in validation checkpoints to ensure system integrity.

Reagents Required:

  • Aryl Halide (1.0 equiv)

  • Potassium (2-cyanocyclopropyl)trifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene / H₂O (10:1 ratio, HPLC grade)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under Argon, combine Pd(OAc)₂ and XPhos. Add 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow.

    • Validation Checkpoint: If the solution turns black, the palladium has precipitated (Pd black) due to ligand oxidation or poor solvent quality. Discard and restart.

  • Reagent Loading: To the active catalyst solution, add the Aryl Halide, Potassium (2-cyanocyclopropyl)trifluoroborate, and Cs₂CO₃. Add the remaining Toluene and H₂O to achieve the 10:1 ratio (approx. 0.2 M concentration).

  • Rigorous Degassing (Freeze-Pump-Thaw):

    • Submerge the flask in a liquid nitrogen bath until the mixture is completely frozen.

    • Open the flask to high vacuum for 3 minutes to evacuate the headspace.

    • Close the vacuum valve and thaw the flask in a room-temperature water bath. You will observe bubbles (trapped O₂) escaping the liquid.

    • Repeat this exact cycle three times . Backfill with Argon after the final thaw.

  • Reaction Execution: Heat the reaction mixture to 80 °C under a positive pressure of Argon. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring & Validation: After 2 hours, sample the organic layer for LC-MS or TLC analysis.

    • Validation Checkpoint: The pH of the aqueous layer must remain between 9-10. If the pH drops below 8, the hydrolysis of the trifluoroborate salt will stall, halting the cross-coupling. Add additional Cs₂CO₃ if necessary.

  • Workup: Once the aryl halide is consumed, cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for purification.

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Optimization

Technical Support Center: (2-Cyanocyclopropyl)boronic Acid Thermal Degradation

Welcome to the Technical Support Center for (2-Cyanocyclopropyl)boronic acid . This resource is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the thermal stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Cyanocyclopropyl)boronic acid . This resource is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the thermal stability of this specific building block. Below, you will find mechanistic insights, troubleshooting guides, and self-validating experimental protocols to optimize your cross-coupling workflows.

Core Mechanisms & Causality: Frequently Asked Questions (FAQs)

Q: Why does (2-cyanocyclopropyl)boronic acid degrade rapidly at elevated temperatures during Suzuki-Miyaura cross-coupling? A: Thermal degradation of this reagent primarily proceeds via three competing pathways: protodeboronation, boroxine anhydride formation, and nitrile hydrolysis. The causality lies in the electronic properties of the cyano (-CN) group. As a strong electron-withdrawing group, it increases the Lewis acidity of the boron atom, effectively lowering the pKa of the boronic acid. In basic aqueous conditions, this promotes the premature formation of the highly reactive trihydroxyboronate anion [R−B(OH)3​]− at lower pH levels compared to unsubstituted cyclopropylboronic acid. This anion is highly susceptible to base-catalyzed protodeboronation, where the C-B bond is cleaved to yield cyclopropanecarbonitrile and boric acid[1].

Q: Can degradation occur even if I store the reagent as a dry powder at room temperature? A: Yes. While aqueous base accelerates degradation, neat boronic acids in the solid state can self-mediate protodeboronation. The crystal lattice organizes the reacting molecules, significantly reducing the entropic barrier of the transition state, allowing degradation to occur over weeks or months even without bulk water[2].

Q: How does boroxine formation affect my reaction stoichiometry? A: Upon heating (>60°C), boronic acids undergo reversible thermal dehydration to form cyclic trimeric anhydrides known as boroxines[3]. If you calculate your stoichiometry based on the monomeric boronic acid (MW ~110.9 g/mol ) but your reagent has partially dehydrated to the boroxine, you will inadvertently under-dose the reactive boron species, leading to incomplete conversions.

Workflow A (2-Cyanocyclopropyl) boronic acid B Trihydroxyboronate Anion [R-B(OH)3]- A->B Aqueous Base (pH > pKa) C Protodeboronation (C-B Cleavage) A->C Heat (Solid-State / Neat) D Boroxine Formation (Trimeric Anhydride) A->D Heat (-H2O) E Nitrile Hydrolysis (Amide/Acid Formation) A->E Heat + Aqueous Base (Side Reaction) B->C Heat (Base-Catalyzed)

Caption: Major thermal degradation pathways of (2-cyanocyclopropyl)boronic acid.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Complete loss of the cyclopropylboronic acid signal before transmetalation occurs.

  • Root Cause: Rapid base-catalyzed protodeboronation at high temperatures (e.g., 90°C–110°C). While cyclopropylboronic acids are generally more stable than heteroaromatic variants, the -CN group accelerates C-B bond cleavage[4].

  • Solution:

    • Speciation Control: Shift to a "slow-release" strategy by converting the boronic acid to a potassium trifluoroborate salt ( R−BF3​K ) or a MIDA boronate, which are highly resistant to protodeboronation[5].

    • Catalyst Optimization: Lower the reaction temperature to 60°C and utilize a highly active palladium precatalyst (e.g., Buchwald precatalysts like RuPhos Pd G3) to ensure transmetalation outpaces degradation.

Issue 2: Unidentified side products appearing in LC-MS with M+18 or M+19 mass shifts.

  • Root Cause: The cyano group is undergoing base-catalyzed thermal hydrolysis, converting the nitrile into the corresponding primary amide (+18 Da) or carboxylic acid (+19 Da).

  • Solution: Switch to a weaker, non-nucleophilic base (e.g., K3​PO4​ or Cs2​CO3​ instead of NaOH ) and minimize water content. Employing anhydrous conditions with a fluoride source (e.g., CsF in dioxane) can drive the coupling without triggering hydrolysis[6].

Quantitative Data Summaries

To aid in experimental design, the following table summarizes the comparative stability metrics and structural adaptations used to mitigate thermal degradation.

Derivative / ConditionPrimary Degradation PathwayRelative Stability ( t1/2​ at 70°C, pH 13)Mitigation Strategy
(2-Cyanocyclopropyl)boronic acid (Aqueous Base)Base-Catalyzed ProtodeboronationMinutes to HoursUse biphasic solvent; lower temperature to <60°C.
(2-Cyanocyclopropyl)boronic acid (Neat / Solid State)Self-Mediated ProtodeboronationDays to MonthsStore at -20°C under Argon; convert to ester.
Potassium (2-cyanocyclopropyl)trifluoroborate Extremely Low (Highly Stable)> WeeksUse as a direct, air-stable coupling partner[5].
(2-Cyanocyclopropyl) MIDA boronate Extremely Low (Highly Stable)> WeeksEmploy slow-release cross-coupling conditions.

Experimental Protocols: Self-Validating Workflows

Protocol A: In Situ 11B / 1H NMR Monitoring of Thermal Protodeboronation

Purpose: To establish the exact half-life of your boronic acid under specific reaction conditions, ensuring your catalyst's turnover frequency exceeds the reagent's degradation rate.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mmol of (2-cyanocyclopropyl)boronic acid in 0.5 mL of a 1:1 mixture of D2​O and d8​ -dioxane.

  • Internal Standard: Add 0.05 mmol of 1,3,5-trimethoxybenzene (TMB). Causality: TMB is thermally stable, and its aromatic singlet (~6.0 ppm) does not overlap with the cyclopropyl aliphatic signals, providing a self-validating quantitative reference.

  • Base Addition: Add the target equivalents of your chosen base (e.g., K2​CO3​ ).

  • Thermal Incubation: Insert the NMR tube into a spectrometer pre-heated to the target reaction temperature (e.g., 70°C).

  • Data Acquisition: Acquire 11B and 1H NMR spectra every 5 minutes for 2 hours.

  • Kinetic Analysis:

    • Track the 11B shift: Monomeric boronic acid (~30 ppm) → Boronate anion (~10 ppm) → Boric acid degradation product (~20 ppm).

    • Track the 1H shift: Compare the integration of the surviving cyclopropyl protons against the TMB standard to quantify the exact rate of protodeboronation.

NMR_Workflow S1 1. Sample Prep Boronic Acid + TMB (Std) S2 2. Base Addition Initiate Conditions S1->S2 S3 3. Thermal Incubation Pre-heated NMR (70°C) S2->S3 S4 4. Data Acquisition 11B & 1H Spectra (5 min intervals) S3->S4 S5 5. Kinetic Analysis Quantify Mass Balance S4->S5

Caption: Self-validating in situ NMR workflow for real-time kinetic monitoring of protodeboronation.

Protocol B: Controlled Conversion to Boroxine for Stoichiometric Precision

Purpose: To intentionally dehydrate the boronic acid to its stable boroxine form prior to the reaction, ensuring 100% accurate mass balance and preventing mid-reaction stoichiometry shifts.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of (2-cyanocyclopropyl)boronic acid in 20 mL of anhydrous toluene.

  • Dehydration Setup: Equip the round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the solution to reflux (110°C). Monitor the collection of water in the trap. Causality: The azeotropic removal of water forces the equilibrium entirely toward the trimeric anhydride (boroxine).

  • Completion: Once water ceases to collect (typically 2-3 hours), cool the solution to room temperature.

  • Isolation: Concentrate the toluene under reduced pressure. The resulting solid is tri-(2-cyanocyclopropyl)boroxine.

  • Validation: Analyze via 1H NMR in anhydrous CDCl3​ . The broad -OH singlets (~8.0 ppm) will be completely absent, confirming full conversion. Use exactly 1/3 of an equivalent of this boroxine in your cross-coupling to represent 1 equivalent of boron.

References

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link][2]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society (ACS) URL:[Link][1]

  • Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers Source: Journal of the American Chemical Society / University of Bristol URL:[Link][6]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (ACS) URL:[Link][4]

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate Source: The Journal of Organic Chemistry (ACS) URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage Optimization for (2-Cyanocyclopropyl)boronic Acid

Welcome to the Technical Support Center for (2-Cyanocyclopropyl)boronic acid . This guide is engineered for researchers and drug development professionals who require precise control over organoboron reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Cyanocyclopropyl)boronic acid . This guide is engineered for researchers and drug development professionals who require precise control over organoboron reagents. Boronic acids are notoriously temperamental, and the addition of the electron-withdrawing cyano group to the strained cyclopropyl ring creates unique mechanistic vulnerabilities that must be actively managed to ensure reproducible cross-coupling yields.

Mechanistic Overview: The Cyano-Cyclopropyl Dilemma

While unsubstituted cyclopropylboronic acids generally undergo very slow protodeboronation compared to heteroaryl variants[1], the introduction of a cyano (-CN) group significantly alters the electronic landscape. The strongly electron-withdrawing nature of the cyano group increases the Lewis acidity of the boron atom, making it more susceptible to coordination by water or Lewis bases. Furthermore, during carbon-boron (C-B) bond cleavage, the cyano group stabilizes the developing carbanion character on the cyclopropyl ring, thereby accelerating base-catalyzed protodeboronation pathways.

Understanding these causal relationships is critical: degradation is not a random occurrence but a predictable chemical pathway driven by moisture, temperature, and pH[2].

Frequently Asked Questions (Storage & Handling)

Q1: Why does my (2-Cyanocyclopropyl)boronic acid appear as a sticky resin or show inconsistent mass during weighing? A1: Boronic acids undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. Because this equilibrium is driven by ambient atmospheric moisture, the ratio of free acid to boroxine fluctuates daily. While boroxines are still reactive in Suzuki-Miyaura couplings, their formation drastically alters the effective molecular weight of your powder, leading to inaccurate stoichiometric calculations and suboptimal catalyst-to-substrate ratios. 3[3].

Q2: What are the absolute optimal long-term storage conditions? A2: The neat solid must be stored at -20°C (or -80°C for extended periods exceeding 6 months) under a dry, inert atmosphere (Argon or Nitrogen)[4]. If you are preparing stock solutions, avoid protic solvents entirely. Use anhydrous, degassed THF or DMSO, and store at -80°C for a maximum of 1 to 6 months. 4[4].

Q3: I am observing low yields in my Suzuki-Miyaura couplings. What is the primary degradation pathway? A3: The primary failure mode is protodeboronation (PDeB) . In this side reaction, the C-B bond is cleaved by a proton source (like water or alcohols in your solvent mixture), replacing the boronic acid group with a hydrogen atom to yield cyanocyclopropane and boric acid. This is exacerbated by high temperatures and basic aqueous conditions[1].

Degradation Pathways & Vulnerabilities

G A (2-Cyanocyclopropyl)boronic acid (Active sp2 Species) B Ambient Moisture & Heat A->B Dehydration C Aqueous Base (Suzuki Conditions) A->C Zwitterion Formation G Atmospheric Oxygen A->G O2 Insertion D Boroxine Formation (Trimeric Anhydride) B->D Stoichiometry Error E Protodeboronation (Cyanocyclopropane + B(OH)3) C->E C-B Cleavage F Oxidation (Cyanocyclopropanol) G->F Yield Loss

Figure 1: Primary degradation pathways of (2-Cyanocyclopropyl)boronic acid under standard laboratory conditions.

Troubleshooting Guide: Experimental Failures

Issue 1: Complete loss of reactivity after benchtop storage.
  • Causality & Diagnosis: The reagent has likely undergone extensive oxidation or protodeboronation due to atmospheric exposure. The solid state can surprisingly facilitate protodeboronation if the molecules align to provide both a Lewis basic oxygen and a proton[5].

  • Solution: Do not use degraded batches. For future workflows, convert the fresh free boronic acid to a bench-stable N-methyliminodiacetic acid (MIDA) boronate . MIDA coordinates its nitrogen lone pair to the empty p-orbital of the boron atom, rehybridizing it from sp² to sp³. This intramolecular shielding physically blocks oxidation and prevents the coordination of water necessary for protodeboronation[3].

Issue 2: High levels of homocoupling side products (Ar-Ar).
  • Causality & Diagnosis: A high local concentration of the unstable free boronic acid favors decomposition pathways (like homocoupling and protodeboronation) over the desired transmetalation step in the cross-coupling cycle[3].

  • Solution: Implement a "Slow-Release" Strategy . By using a MIDA boronate under mild aqueous basic conditions, the MIDA protecting group slowly hydrolyzes in situ. This keeps the instantaneous concentration of the active free boronic acid extremely low, heavily favoring the productive cross-coupling catalytic cycle while starving the homocoupling pathway[3].

Quantitative Data: Stability & Solvent Compatibility

To optimize your experimental design, consult the following stability matrix for (2-Cyanocyclopropyl)boron species.

Boron SpeciesHybridizationRecommended StorageBenchtop Stability (Air)Resistance to PDeB (pH 10, 70°C)Recommended Application
Free Boronic Acid sp²-20°C, Argon, DesiccatedPoor (< 24 hours)Low (t½ < 1 hour)Immediate use in fast couplings
Pinacol Ester (Pin) sp²4°C, SealedModerate (Days)Moderate (t½ ~ 4 days)Silica gel chromatography, standard couplings
MIDA Boronate sp³Room Temp, AmbientExcellent (Indefinite)High (Requires specific hydrolysis)Long-term storage, slow-release couplings

Note: Data synthesized from comparative stability studies on electron-rich and heteroaromatic boronic acids[1],[2].

Self-Validating Experimental Protocols

Protocol A: Synthesis of Bench-Stable MIDA Boronate

This protocol converts the unstable free acid into an indefinitely stable sp³-hybridized complex.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine (2-Cyanocyclopropyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).

  • Solvent: Suspend the mixture in a 1:1 (v/v) mixture of anhydrous Toluene and DMSO.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110°C) for 12–24 hours.

    • Causality Check: The Dean-Stark trap continuously removes water generated during the condensation. Because esterification is an equilibrium process, the physical removal of water thermodynamically drives the reaction to completion.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove toluene. Pour the remaining DMSO solution into a large volume of vigorously stirred diethyl ether.

    • Causality Check: MIDA boronates are highly polar and entirely insoluble in diethyl ether, whereas impurities and unreacted starting materials remain in solution. This ensures a self-purifying precipitation.

  • Collection: Filter the resulting white precipitate, wash with fresh diethyl ether, and dry under high vacuum.

Protocol B: Self-Validating NMR Stability Assay

Never guess the quality of your reagent. Use this protocol to quantitatively verify the active concentration before a critical coupling.

  • Sample Prep: Dissolve exactly 10.0 mg of your (2-Cyanocyclopropyl)boronic acid batch in 0.5 mL of anhydrous DMSO-d6.

  • Internal Standard: Add a precisely weighed amount (e.g., 5.0 mg) of 1,3,5-trimethoxybenzene to the NMR tube.

    • Causality Check: 1,3,5-trimethoxybenzene is highly stable, non-overlapping in the NMR spectrum, and serves as an absolute quantitative reference. If the boronic acid peaks decrease relative to this standard, you have definitive proof of degradation rather than simple insolubility.

  • Acquisition: Acquire both ¹H and ¹¹B NMR spectra.

  • Analysis:

    • Check the ¹¹B NMR: Free boronic acid appears at ~30 ppm (sp²). If you see a peak near ~10 ppm, your boron has rehybridized to sp³ (indicating potential complexation or degradation).

    • Check the ¹H NMR: Look for the appearance of cyanocyclopropane peaks (evidence of protodeboronation). Calculate the exact molar ratio of the remaining boronic acid against the internal standard to adjust your coupling stoichiometry accurately.

Stabilization & Slow-Release Workflow

G A Unstable Free Boronic Acid (Variable Stoichiometry) B Add MIDA Ligand (Toluene/DMSO) A->B C Dehydrative Condensation (Dean-Stark Water Removal) B->C Drives Equilibrium D Protected MIDA Boronate (Bench-Stable, sp3 Hybridized) C->D Ether Precipitation E In Situ Slow Release (Mild Aqueous Base) D->E Reaction Setup F Suzuki-Miyaura Cross-Coupling E->F Controlled Active Species

Figure 2: Workflow for the stabilization and controlled slow-release application of boronic acids.

References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society (JACS).[Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Publishing.[Link]

  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application. The Journal of Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for (2-Cyanocyclopropyl)boronic Acid Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by boronic acids. Analyzing (2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) requires navigating a complex triad of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by boronic acids. Analyzing (2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) requires navigating a complex triad of chemical behaviors: poor UV absorbance, a propensity for on-column degradation, and severe secondary interactions with silica supports.

This guide provides an objective comparison of chromatographic strategies and establishes a self-validating, ICH Q2(R2)-compliant protocol for the purity analysis of this critical pharmaceutical building block.

The Analytical Challenge: Causality in Boronic Acid Chromatography

To design a robust method, we must first understand the molecular behavior of (2-Cyanocyclopropyl)boronic acid:

  • Silanol Interactions : Boronic acids are Lewis acids with empty p-orbitals. They interact strongly with unshielded, ionized residual silanols on standard silica-based columns, leading to severe peak tailing and poor recovery.

  • On-Column Degradation & Boroxine Formation : In protic solvents (like water or methanol), boronic acids exist in an equilibrium with their cyclic trimeric anhydrides (boroxines). Furthermore, prolonged residence time on a column can induce degradation[1].

  • Chromophore Limitations : The cyclopropyl ring lacks a strong chromophore. While the cyano group provides some π−π∗ transitions, UV detection requires low wavelengths (e.g., 210 nm), making baseline stability during gradient elution challenging.

Comparative Analysis: Selecting the Optimal System

To overcome these challenges, we must objectively compare stationary phases and detection modalities.

Table 1: Stationary Phase Comparison

Standard C18 columns often fail for boronic acids due to exposed silanols. A polar-embedded C18 column incorporates an amide or carbamate group near the silica surface, creating a virtual "water layer" that shields the boronic acid from silanol interactions.

Performance MetricAlternative A: Standard C18 (L1)Alternative B: Polar-Embedded C18
Silanol Shielding Poor (Exposed residual silanols)Excellent (Embedded polar groups)
Peak Tailing ( Tf​ ) > 2.0 (Severe tailing)< 1.2 (Highly symmetrical peaks)
Retention Mechanism Hydrophobic onlyHydrophobic + Hydrogen bonding
Degradation Risk High (Due to prolonged interaction)Low (Faster, sharper elution)
Table 2: Detection Modality Comparison

Because (2-Cyanocyclopropyl)boronic acid has weak UV absorbance, we must compare low-wavelength UV against universal detection methods like Charged Aerosol Detection (CAD).

Performance MetricUV Detection (210 nm)Charged Aerosol Detection (CAD)
Sensitivity Moderate (Relies on cyano group)High (Mass-based, chromophore-independent)
Baseline Drift High (Gradient elution absorbs at 210nm)Low (Evaporative technique removes solvent)
Linearity Excellent ( R2>0.999 )Non-linear (Requires power-function transformation)
Mobile Phase UV-transparent buffers requiredStrictly volatile buffers required (e.g., TFA)

The Verdict : For routine purity validation, a Polar-Embedded C18 column paired with UV detection at 210 nm (using highly pure, UV-transparent mobile phases) offers the best balance of linearity, compliance, and operational simplicity.

Troubleshooting & Method Design Logic

The following logic tree illustrates the causal decision-making process for resolving common chromatographic failures when analyzing boronic acids.

G Start Issue: Peak Tailing or Multiple Peaks Detected Q1 Is Sample Diluent Protic (e.g., H2O/MeOH)? Start->Q1 A1_Yes Boroxine Formation or Solvolysis Occurring Q1->A1_Yes Yes A1_No Check Column Chemistry Q1->A1_No No Action1 Change to Aprotic Diluent (MeCN or THF) A1_Yes->Action1 Q2 Using Standard C18 Column? A1_No->Q2 A2_Yes Secondary Silanol Interactions Q2->A2_Yes Yes Action2 Switch to Polar-Embedded or Core-Shell C18 A2_Yes->Action2

Fig 1: Chromatographic troubleshooting logic for boronic acid peak anomalies.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) and bracketing controls to continuously verify system performance during the run.

Method Parameters
  • Column : Polar-Embedded C18 (100 x 4.6 mm, 2.7 µm core-shell). Causality: Core-shell particles provide high efficiency, allowing for a shorter column and faster gradient, which minimizes on-column degradation[1].

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: Low pH (~2.0) keeps the boronic acid fully protonated and suppresses residual silanol ionization.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : 5% B to 60% B over 8 minutes, flush at 95% B for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate : 1.2 mL/min.

  • Detection : UV at 210 nm (PDA detector for peak purity analysis).

  • Sample Diluent : 100% Acetonitrile (Aprotic). Causality: Dissolving the sample in an aprotic solvent immediately before injection prevents boroxine anhydride formation[1].

Step-by-Step Execution & Control Logic
  • Preparation of SST Solution : Spike the (2-Cyanocyclopropyl)boronic acid standard (1.0 mg/mL) with 0.1% of a known related substance (e.g., cyclopropylboronic acid).

  • Blank Injection (Control) : Inject 100% Acetonitrile. Validation check: Ensure no ghost peaks > 0.05% area at the analyte retention time.

  • SST Injection (Control) : Inject the SST solution. Validation check: Resolution ( Rs​ ) between the main peak and the impurity must be > 2.0. Tailing factor ( Tf​ ) of the main peak must be < 1.5.

  • Sample Analysis : Inject samples in duplicate.

  • Bracketing Standard (Control) : Inject the reference standard after every 10 samples and at the end of the sequence. Validation check: Area %RSD across all bracketing standards must be < 2.0% to prove absence of instrument drift.

ICH Q2(R2) Validation Framework

When validating this method for regulatory submission, the lifecycle approach dictated by ICH Q2(R2) must be strictly followed[2]. The objective is to prove the method is "fit for its intended purpose"[2].

G A Method Design & Risk Assessment B Specificity (Forced Degradation) A->B Defines Parameters C Linearity & Range (Reporting Level to 120%) B->C Establishes Selectivity D Accuracy & Precision C->D Defines Working Range E Robustness (DoE Approach) D->E Validates Performance

Fig 2: ICH Q2(R2) Analytical Procedure Validation Lifecycle.

Key Validation Parameters for Purity Analysis
  • Specificity : Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light). Use the PDA detector to calculate the peak purity angle vs. purity threshold. The (2-Cyanocyclopropyl)boronic acid peak must be spectrally pure, proving no co-eluting degradants.

  • Linearity & Range : Prepare solutions from the reporting threshold (typically 0.05% of nominal concentration) up to 120% of the specification limit[3]. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy : Spike known quantities of impurities into the API at 50%, 100%, and 150% of their specification limits. Recovery must fall between 90.0% and 110.0%.

  • Robustness : Deliberately vary critical method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase pH ( ±0.1 units). The SST criteria ( Rs​>2.0 , Tf​<1.5 ) must still be met under all perturbed conditions.

Conclusion

The successful HPLC analysis of (2-Cyanocyclopropyl)boronic acid hinges on mitigating its chemical reactivity. By utilizing a polar-embedded stationary phase to shield against silanol interactions, employing an aprotic sample diluent to prevent boroxine formation, and utilizing a self-validating sequence structure, laboratories can achieve highly reproducible, ICH Q2(R2)-compliant purity data.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Source: europa.eu.
  • (2-CYANOCYCLOPROPYL)BORONIC ACID | 2225151-84-6. Source: sigmaaldrich.com.
  • (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2. Source: benchchem.com.

Sources

Comparative

The Definitive Guide to 2-Cyanocyclopropylation: Boronic Acids vs. Potassium Trifluoroborate Salts in Suzuki-Miyaura Couplings

The introduction of sp³-rich, sterically demanding moieties like the 2-cyanocyclopropyl group is a critical strategy in modern medicinal chemistry. Frequently deployed to modulate pharmacokinetic properties and enhance t...

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Author: BenchChem Technical Support Team. Date: April 2026

The introduction of sp³-rich, sterically demanding moieties like the 2-cyanocyclopropyl group is a critical strategy in modern medicinal chemistry. Frequently deployed to modulate pharmacokinetic properties and enhance target engagement—such as in the development of highly selective JAK1/TYK2 inhibitors—this structural motif presents significant synthetic hurdles.

When forging these carbon-carbon bonds via Suzuki-Miyaura cross-coupling, the choice of the organoboron nucleophile dictates the success or failure of the reaction. This guide critically evaluates the performance of (2-cyanocyclopropyl)boronic acid against its more advanced counterpart, potassium (2-cyanocyclopropyl)trifluoroborate , providing mechanistic insights, quantitative data, and field-proven experimental protocols.

Mechanistic Causality: Stability, Protodeboronation, and the "Slow Release" Paradigm

To understand why these two reagents perform differently, we must examine the causality behind their degradation and activation pathways.

The Vulnerability of Free Boronic Acids

Cyclopropylboronic acids are notoriously unstable. The inherent ring strain of the cyclopropyl system, combined with the electron-withdrawing nature of the cyano group in (2-cyanocyclopropyl)boronic acid, severely weakens the C–B bond. Under the basic conditions required for Suzuki-Miyaura couplings, these free boronic acids rapidly undergo protodeboronation (cleavage of the C–B bond to yield the des-boronated alkane)[1]. Furthermore, during storage, they are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which obscure reaction stoichiometry and depress yields.

The Trifluoroborate Advantage: The Acid-Base Paradox

Potassium (2-cyanocyclopropyl)trifluoroborate (CAS 1698912-05-8) circumvents these issues entirely. Synthesized as a crystalline, free-flowing salt, it boasts indefinite benchtop stability[2].

The mechanistic brilliance of the trifluoroborate salt lies in its in-situ behavior. The tetravalent boron species is catalytically inactive and cannot undergo transmetalation directly. Instead, it relies on a highly controlled "slow-release" hydrolysis mechanism to generate the active boronic acid in situ[3]. By carefully selecting a biphasic solvent system (e.g., Dioxane/H₂O) and a mild base (e.g., Cs₂CO₃), the rate of trifluoroborate hydrolysis is perfectly geared to the rate of the palladium catalytic cycle. This prevents the transient boronic acid from accumulating, effectively shutting down the protodeboronation pathway.

G BF3K Potassium Trifluoroborate (Stable Precursor) BOH2 Boronic Acid (Active Species) BF3K->BOH2 Slow Hydrolysis (H2O/Base) Degrade Protodeboronation (Decomposition) BOH2->Degrade Fast if accumulated Product Cross-Coupled Product BOH2->Product Transmetalation Pd Pd(II) Catalytic Intermediate Pd->Product Reductive Elimination

Fig 1: Slow-release mechanism of trifluoroborate salts preventing protodeboronation.

Quantitative Performance Comparison

Direct comparisons between cyclopropylboronic acids and their corresponding trifluoroborate salts reveal a stark contrast in synthetic utility, particularly when the reagents are subjected to standard laboratory storage conditions. The data below synthesizes performance metrics across various challenging heteroaryl cross-couplings[1][2].

Table 1: Comparative Efficiency in Suzuki-Miyaura Couplings
Performance Metric(2-Cyanocyclopropyl)boronic acidPotassium (2-cyanocyclopropyl)trifluoroborate
Physical State Amorphous solid / sticky foamCrystalline, free-flowing powder
Shelf-Life (Benchtop) < 2 weeks (requires strictly inert, cold storage)Indefinite (air and moisture stable)
Equivalents Required 1.5 – 2.0+ (to compensate for degradation)1.05 – 1.1 (highly atom-economical)
Yield (Fresh Reagent) 60% – 75%85% – 95%
Yield (Aged Reagent, 4 wks) < 30% (Failure due to boroxine formation)85% – 95% (No performance drop)
Primary Failure Mode Protodeboronation & TrimerizationIncomplete hydrolysis (if H₂O is omitted)

Validated Experimental Protocol: 2-Cyanocyclopropylation

The following protocol is a self-validating system adapted from validated pharmaceutical synthetic routes (specifically the synthesis of pyrazolo[1,5-a]pyrimidine-based JAK inhibitors)[4]. It utilizes a carefully balanced solvent and catalyst system to ensure the "slow-release" mechanism functions optimally.

Reagents & Materials
  • Electrophile: Heteroaryl halide (e.g., 5-bromo-pyrazolo[1,5-a]pyrimidine derivative) (1.00 equiv)

  • Nucleophile: Potassium (2-cyanocyclopropyl)trifluoroborate (1.50 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.10 equiv) - Chosen for its large bite angle, which accelerates the difficult reductive elimination of sp³ carbons.

  • Base: Cs₂CO₃ (2.00 equiv)

  • Solvent System: 1,4-Dioxane / Water (5:1 v/v)

Step-by-Step Methodology
  • Reaction Assembly (Benchtop): To a rigorously dried reaction vial, add the heteroaryl halide (1.0 mmol), potassium (2-cyanocyclopropyl)trifluoroborate (1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Introduction & Degassing: Add 1,4-Dioxane (5.0 mL) and deionized Water (1.0 mL). Causality Check: The water is strictly required. Without it, the trifluoroborate cannot hydrolyze to the active boronic acid, and the reaction will fail. Sparge the biphasic mixture with nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Catalytic Coupling: Seal the vial and heat the vigorously stirred mixture at 80 °C in an oil bath for 12–16 hours.

  • Self-Validation Checkpoint (In-Process): At 4 hours, a TLC or LC-MS check should reveal the presence of the product without a massive accumulation of the free (2-cyanocyclopropyl)boronic acid intermediate. If the free boronic acid is pooling, the hydrolysis is outpacing the palladium cycle (often due to excessive base or water).

  • Workup: Cool the reaction to room temperature. The mixture will cleanly separate into an organic and aqueous phase. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the pure 2-cyanocyclopropyl-substituted product.

Workflow Step1 1. Reagent Preparation Ar-X, R-BF3K, Pd(dppf)Cl2, Cs2CO3 Step2 2. Solvent Addition Dioxane:H2O (5:1), Degas with N2 Step1->Step2 Step3 3. Catalytic Coupling Heat at 80°C for 12-16h Step2->Step3 Step4 4. Workup & Phase Separation Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for trifluoroborate-mediated coupling.

Conclusion

For the installation of the 2-cyanocyclopropyl group, potassium (2-cyanocyclopropyl)trifluoroborate is unequivocally superior to its free boronic acid counterpart. By leveraging the acid-base paradox and the slow-release hydrolysis mechanism, researchers can bypass the severe protodeboronation issues that plague cyclopropylboronic acids. The result is a highly reproducible, scalable, and robust protocol that is essential for the rigorous demands of modern drug development.

References

  • Journal of the American Chemical Society (Lloyd-Jones et al.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available at: [Link]

  • Google Patents.US10307426B2 - Therapeutic compounds and compositions, and methods of use thereof.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Validation of (2-Cyanocyclopropyl)boronic Acid Derivatives

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of (2-Cyanocyclopropyl)boronic acid derivatives. We will delve into the nuances of why Liquid Chromatography-Ta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of (2-Cyanocyclopropyl)boronic acid derivatives. We will delve into the nuances of why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the superior technique for this specific class of compounds, offering a detailed validation protocol grounded in scientific rationale and regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable quantitative methods for these challenging yet vital chemical intermediates.

The Analytical Challenge: The Intrinsic Instability of Boronic Acids

(2-Cyanocyclopropyl)boronic acid and its derivatives are crucial building blocks in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions. However, their analytical characterization is notoriously difficult. The primary obstacle is the labile nature of the boronic acid group itself.

Boronic acids can undergo hydrolysis when exposed to moisture and are prone to dehydration, leading to the formation of cyclic anhydrides known as boroxines.[1] Traditional analytical techniques such as reversed-phase liquid chromatography (RPLC) often struggle with poor peak shape, variable retention times, and on-column hydrolysis, all of which compromise accurate quantitation.[2] This inherent instability necessitates an analytical technique that is not only highly sensitive and specific but also rapid enough to minimize analyte degradation during analysis.

LC-MS/MS: The Gold Standard for Boronic Acid Derivative Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive solution for these challenges. Its power lies in the coupling of the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. An optimized LC-MS/MS method can successfully quantify boronic acids without prior derivatization, which is often required by other methods to prevent dehydration.[1]

The typical approach involves a C18 column for separation and electrospray ionization (ESI) in negative mode, which is highly effective for ionizing boronic acids.[3] The use of Multiple Reaction Monitoring (MRM) mode in a tandem quadrupole mass spectrometer provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating interference from the sample matrix.[3][4]

Below is a visual representation of the general workflow for validating an LC-MS/MS method for these derivatives.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Method Application Dev Define Analytical Target Profile (ATP) Opt Optimize LC & MS Parameters (Column, Mobile Phase, Ionization, MRM) Dev->Opt Initial Scoping Spec Specificity & Selectivity Opt->Spec Finalized Method Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD / LOQ Acc->LOD Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing (SST) Rob->SST Validated Method Transfer Routine Routine Sample Analysis SST->Routine End End Routine->End Start Start Start->Dev

Caption: High-level workflow for LC-MS/MS method validation.

A Self-Validating Protocol for (2-Cyanocyclopropyl)boronic acid Derivatives

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[5] The following protocol is designed based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[6][7][8] Each step includes acceptance criteria that must be met, ensuring the trustworthiness of the final method.

Foundational Elements: Chromatography and Mass Spectrometry
  • Chromatography:

    • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[3]

    • Mobile Phase A: 0.1% Ammonia in Water or 10 mM Ammonium Acetate.[1][3] The choice of a basic modifier like ammonia aids in forming the [M-H]⁻ ion in negative mode ESI.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.25 - 0.5 mL/min.[3]

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be empirically determined by infusing a standard solution of the target (2-Cyanocyclopropyl)boronic acid derivative. The most abundant and stable precursor ion (e.g., [M-H]⁻) and its most intense product ion are selected for quantitation. A second product ion is typically monitored as a qualifier for identity confirmation.

Validation Parameters and Experimental Design

The core validation experiments confirm the method's performance characteristics. The relationship and hierarchy of these parameters are crucial for a comprehensive validation package.

ICH_Validation_Parameters node_core Specificity Is the signal unequivocally the analyte? node_quant Linearity & Range Is the response proportional to concentration? node_core->node_quant Prerequisite node_acc Accuracy How close is the measured value to the true value? node_quant->node_acc node_prec Precision How reproducible are the measurements? node_quant->node_prec node_robust Robustness Is the method resilient to small changes? node_quant->node_robust node_limit LOD & LOQ What are the lowest detectable & quantifiable levels? node_acc->node_limit node_prec->node_limit

Caption: Interdependence of core analytical validation parameters.

Step-by-Step Protocols:

  • Specificity / Selectivity:

    • Causality: To prove that the signal measured comes solely from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[7]

    • Protocol:

      • Analyze at least six different blank matrix lots (e.g., blank plasma, reaction mixture without analyte).

      • Analyze a blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and an internal standard (if used).

      • Compare the chromatograms.

    • Acceptance Criteria: The response from interfering components in the blank samples should not be more than 20% of the analyte response at the LLOQ.[5]

  • Linearity and Range:

    • Causality: To establish that the instrument response is directly proportional to the analyte concentration across a defined range.[7]

    • Protocol:

      • Prepare a stock solution of the analyte.

      • Create a calibration curve by serially diluting the stock to at least 5-6 non-zero concentration levels. The range should bracket the expected concentrations in test samples.

      • Analyze each level in triplicate.

      • Plot the peak area response vs. concentration and perform a linear regression analysis (typically with 1/x² weighting).

    • Acceptance Criteria: The correlation coefficient (r²) should be >0.99.[3][4] Back-calculated concentrations of each calibration standard should be within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy and Precision:

    • Causality: Accuracy measures the closeness of the results to the true value, while precision measures the degree of scatter between repeated measurements. They are often assessed together.[7]

    • Protocol:

      • Prepare Quality Control (QC) samples by spiking blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 50% of range, and 85% of range).

      • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

      • Inter-day (Intermediate Precision): Repeat the analysis on at least two different days with different analysts or equipment if possible.

    • Acceptance Criteria:

      • Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level.

      • Precision: The coefficient of variation (%CV) or relative standard deviation (RSD) should not exceed 15% for each QC level.[1]

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Causality: To determine the lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision (LOQ) and the lowest concentration that can be detected (LOD).[9]

    • Protocol:

      • The LOQ is typically established as the lowest standard on the calibration curve that meets the accuracy (±20%) and precision (≤20% RSD) criteria.

      • The LOD can be determined based on the signal-to-noise ratio (S/N), typically requiring a ratio of 3:1.

    • Acceptance Criteria: The LOQ must be validated for accuracy and precision.[6]

Summary of Validation Parameters & Typical Results

The table below summarizes the key validation parameters and provides expected performance data based on published methods for boronic acids.[1][3][4]

Validation ParameterPurposeAcceptance CriteriaTypical Performance Data
Specificity Ensure signal is from analyte onlyNo significant interference at analyte retention timePeak purity > 99%; No interferences in blank matrix
Linearity (r²) Establish concentration-response relationshipr² > 0.99> 0.995
Range Interval of reliable quantitationDefined by linearity, accuracy, and precision0.05 ppm to 5 ppm
Accuracy (% Recovery) Closeness to the true value85% - 115% (80% - 120% at LOQ)97.1% to 105.7%
Precision (%RSD) Reproducibility of measurements≤ 15% (≤ 20% at LOQ)< 2.0%
LOQ Lowest quantifiable concentrationS/N ≥ 10; Accuracy/Precision within limits1.0 µg (or ~20 ng/mL)

Comparative Guide: How LC-MS/MS Outperforms Alternatives

While LC-MS/MS is the premier technique, it is instructive to compare it with other available methods to understand its advantages fully.

  • Non-aqueous Capillary Electrophoresis (NACE):

    • Principle: Separates ions based on their electrophoretic mobility in a non-aqueous buffer, which prevents hydrolysis.

    • Pros: Can be an accurate quantitative technique that avoids the hydrolysis issues seen in RPLC.[2]

    • Cons: Generally less sensitive than LC-MS/MS, can have lower throughput, and requires specialized expertise. It may not be suitable for trace-level impurity analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Principle: Separates compounds based on their interaction with a stationary phase, with detection via UV absorbance.

    • Pros: Widely available, robust, and cost-effective. A validated HPLC-UV method can be suitable for assay and impurity analysis of the main component.[10]

    • Cons: Lacks the specificity and sensitivity of mass spectrometry. Co-eluting impurities without a chromophore will be missed, and it is unsuitable for trace-level quantification in complex matrices. Boronic acids often have poor peak shapes on standard columns.[2]

  • Thin-Layer Chromatography (TLC) Staining:

    • Principle: A qualitative technique where a colorimetric agent (e.g., curcumin) reacts with boron-containing compounds on a TLC plate to produce a colored spot.[11]

    • Pros: Simple, rapid, and very low cost for qualitative screening.

    • Cons: Strictly qualitative. It offers no quantitative data and has very low specificity and sensitivity compared to instrumental methods. It is useful only for preliminary identification or reaction monitoring.

Conclusion

For the rigorous demands of pharmaceutical development and quality control, the validation of analytical methods for (2-Cyanocyclopropyl)boronic acid derivatives requires a technique that can overcome their inherent chemical instability while delivering exceptional performance. This guide has demonstrated that LC-MS/MS is unequivocally that technique. Its combination of high-speed separation with the specificity and sensitivity of tandem mass spectrometry allows for direct, underivatized analysis with a high degree of confidence.

By following a systematic validation protocol grounded in ICH guidelines, researchers can develop a self-validating, trustworthy, and authoritative method. While alternative techniques like NACE and HPLC-UV have their place, they do not match the comprehensive capabilities of LC-MS/MS for the trace-level, matrix-heavy, and stability-indicating analyses required in modern drug development.

References

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.
  • Reddy, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Whittaker, A. M., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Figshare. Available at: [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Available at: [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.
  • D'Aria, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • ResearchGate. (2023). A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins. Request PDF. Available at: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. Available at: [Link]

Sources

Comparative

cis vs trans (2-Cyanocyclopropyl)boronic acid stereoselectivity comparison

Title: cis vs trans (2-Cyanocyclopropyl)boronic Acid Stereoselectivity: A Comprehensive Comparison Guide As drug discovery increasingly pivots toward conformationally restricted, sp³-rich scaffolds, the (2-cyanocycloprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: cis vs trans (2-Cyanocyclopropyl)boronic Acid Stereoselectivity: A Comprehensive Comparison Guide

As drug discovery increasingly pivots toward conformationally restricted, sp³-rich scaffolds, the (2-cyanocyclopropyl)boronic acid pinacol ester has emerged as a critical building block. The cyclopropyl ring restricts the conformational flexibility of appended pharmacophores, while the cyano group serves as a metabolically stable hydrogen bond acceptor[1][2]. However, the spatial vector of these pharmacophores is entirely dictated by the stereochemistry of the cyclopropyl ring.

As an Application Scientist, I have compiled this guide to objectively compare the cis and trans isomers of (2-cyanocyclopropyl)boronic acid esters, detailing their thermodynamic profiles, synthetic accessibility, and performance in stereoretentive Suzuki-Miyaura cross-coupling workflows.

Structural and Thermodynamic Profiling

The fundamental difference between the cis and trans isomers lies in their steric strain, which directly impacts both their synthesis and downstream reactivity.

  • Thermodynamic Stability: The trans isomer is thermodynamically favored. In this configuration, the bulky boronic ester (e.g., Bpin) and the cyano group are positioned on opposite faces of the cyclopropyl plane, minimizing steric repulsion. Conversely, the cis isomer forces both groups onto the same face, resulting in significant 1,2-steric clash.

  • Synthetic Accessibility: Standard cyclopropanation of vinylboronic acid pinacol ester with diazoacetonitrile typically yields a mixture heavily favoring the trans isomer due to this thermodynamic preference. To access pure stereoisomers, researchers often rely on directed stereoselective synthesis, such as the Matteson homologation, which utilizes the bromination of tri(isopropyl)boroxine followed by cyanomethylation and stereoselective cyclization to yield distinct diastereomers[3][4].

Stereoselectivity in Suzuki-Miyaura Cross-Coupling

The B-alkyl Suzuki-Miyaura cross-coupling of secondary alkylboronic esters is a highly stereospecific process[5][6]. When subjected to palladium catalysis, both cis and trans (2-cyanocyclopropyl)boronates undergo cross-coupling with aryl halides with >95% stereoretention .

Mechanistic Causality: The stereoretention is governed by the transmetalation step. The transfer of the cyclopropyl group from boron to the Pd(II) center proceeds via a concerted, stereoretentive SE​2 (cyclic) or SE​2 (open) mechanism. The C–B bond is broken and the C–Pd bond is formed on the same face of the carbon atom, preserving the original cis or trans geometry[5][6].

Despite both isomers exhibiting high stereoretention, their reaction kinetics differ significantly . The trans isomer undergoes transmetalation much faster. The cis isomer's steric hindrance impedes the formation of the crucial pre-transmetalation Pd–O–B bridged intermediate, often necessitating highly active, bulky electron-rich phosphine ligands (e.g., PCy₃ or RuPhos) and longer reaction times to achieve full conversion.

Stereoretention cluster_trans Trans Isomer Pathway cluster_cis Cis Isomer Pathway T_SM trans-(2-Cyanocyclopropyl)boronate T_TM Transmetalation (Sterically Favored) T_SM->T_TM >95% Stereoretention T_Prod trans-Arylcyclopropyl Nitrile T_TM->T_Prod >95% Stereoretention C_SM cis-(2-Cyanocyclopropyl)boronate C_TM Transmetalation (Sterically Hindered) C_SM->C_TM >95% Stereoretention C_Prod cis-Arylcyclopropyl Nitrile C_TM->C_Prod >95% Stereoretention Pd Ar-Pd(II)-X Complex Pd->T_TM Pd->C_TM

Fig 1. Stereoretentive Suzuki-Miyaura transmetalation pathways for cis and trans isomers.

Quantitative Performance Comparison

The following table summarizes the comparative performance of the two stereoisomers under standard cross-coupling conditions:

Parametertrans-(2-Cyanocyclopropyl)boronatecis-(2-Cyanocyclopropyl)boronate
Thermodynamic Stability High (Minimized 1,2-strain)Low (Significant 1,2-steric clash)
Typical Synthesis Ratio Major Product (~4:1 to 5:1)Minor Product
Cross-Coupling Stereoretention > 95% (Yields trans product)> 95% (Yields cis product)
Transmetalation Kinetics FastSlow (Requires elevated temp/active ligands)
Typical Yield (Suzuki) 75% – 95%50% – 75%
¹H NMR Validation ( 3J coupling) 3J≈4−6 Hz 3J≈8−10 Hz

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system for the stereospecific cross-coupling of either isomer.

Reagents & Materials
  • Stereopure cis- or trans-(2-Cyanocyclopropyl)boronic acid pinacol ester (1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • Pre-catalyst: Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/H₂O (10:1 v/v)

Step-by-Step Workflow & Causality
  • Reagent Assembly: Charge a Schlenk flask with the aryl halide, the chosen cyclopropylboronate, the Pd catalyst, and K₃PO₄.

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the transmetalation of sp³-hybridized boronates requires a strong, highly oxophilic base to efficiently form the reactive boronate-palladium intermediate.

  • Rigorous Degassing (Critical Step): Add the Toluene/H₂O solvent mixture. Subject the system to three standard Freeze-Pump-Thaw cycles or rigorously sparge with Argon for 30 minutes.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂. Furthermore, sp³-alkyl palladium intermediates can undergo deleterious β -hydride elimination if the catalytic cycle is stalled by oxidized, inactive catalyst species.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an Argon atmosphere for 12–24 hours. Monitor via LC-MS.

    • Causality: The biphasic nature of the solvent ensures the inorganic base is dissolved and available at the solvent interface, driving the transmetalation step. The cis isomer will typically require the full 24 hours due to steric drag.

  • Aqueous Quench & Extraction: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validating Analytical Check (NMR): Purify the crude mixture via silica gel chromatography. Dissolve the purified product in CDCl₃ and acquire a ¹H NMR spectrum.

    • Causality & Validation: You must validate that stereoretention occurred. Locate the cyclopropyl methine protons. If you started with the trans isomer, the vicinal coupling constant ( 3J ) between the ring protons will be ~4-6 Hz . If you started with the cis isomer, the coupling constant will be significantly larger, ~8-10 Hz . This internal check definitively validates the integrity of the stereoretentive cycle.

Protocol Step1 1. Reagent Assembly Boronate + Ar-X + Pd Catalyst + Base Step2 2. Rigorous Degassing Freeze-Pump-Thaw or Ar Purge Step1->Step2 Prevent Pd(0) oxidation Step3 3. Cross-Coupling Reaction 80-100 °C, Biphasic Solvent Step2->Step3 Initiate catalytic cycle Step4 4. Phase Separation & Extraction EtOAc / H2O Step3->Step4 Quench & separate Step5 5. NMR Stereochemical Validation J-coupling analysis Step4->Step5 Validate stereoretention

Fig 2. Optimized experimental workflow for the stereospecific cross-coupling of cyclopropylboronates.

References

  • Title: Synthesis of α-Chloroboronic Esters via Photoredox-Catalyzed Chloro-Alkoxycarbonylation of Vinyl Boronic Esters Source: Organic Letters (ACS Publications) URL:[Link]

  • Title: Construction of α-Halogenated Boronic Esters via Visible Light-Induced C–H Bromination Source: ACS Publications URL:[Link]

  • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: The Journal of Organic Chemistry (PMC / ACS) URL:[Link]

  • Title: US20230062861A1 - PPARg MODULATORS AND METHODS OF USE Source: Google Patents URL
  • Title: WO2019210828A1 - Bcl-2 INHIBITORS Source: Google Patents URL

Sources

Validation

Benchmarking Catalysts for (2-Cyanocyclopropyl)boronic Acid Cross-Coupling: A Comprehensive Guide

The incorporation of cyclopropyl rings into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, modulating pKa, and acting as a bioisostere for phenyl rings. However, functionalizing these st...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of cyclopropyl rings into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, modulating pKa, and acting as a bioisostere for phenyl rings. However, functionalizing these strained sp³-hybridized systems—particularly with electron-withdrawing groups like a cyano (-CN) moiety—presents severe challenges in transition-metal catalysis.

As an Application Scientist, I frequently observe that standard Suzuki-Miyaura conditions fail when applied to (2-Cyanocyclopropyl)boronic acid. This guide deconstructs the mechanistic bottlenecks of this specific coupling, benchmarks state-of-the-art catalyst systems, and provides a self-validating experimental protocol designed for high-fidelity reproducibility.

Mechanistic Bottlenecks & Causality

Coupling (2-Cyanocyclopropyl)boronic acid is not a standard sp²-sp² cross-coupling. The reaction is plagued by three distinct, competing failure modes that must be controlled through rational catalyst and condition selection.

  • Sluggish Transmetalation: sp³-hybridized boronic acids lack the π-electrons that facilitate pre-coordination to the palladium center during transmetalation. The strong electron-withdrawing nature (-I effect) of the cyano group further depletes electron density from the C-B bond, rendering it poorly nucleophilic and severely retarding the transmetalation rate.

  • Accelerated Protodeboronation: Cyclopropylboronic acids are highly susceptible to protodeboronation under aqueous basic conditions[1]. The electron-deficient nature of the boron atom in the cyano-derivative makes it even more susceptible to nucleophilic attack by hydroxide ions, accelerating the base-catalyzed protodeboronation pathway.

  • Catalyst Poisoning: The nitrogen atom of the nitrile group possesses a lone pair that can competitively coordinate to the palladium center. This creates off-cycle resting states or precipitates inactive Pd complexes, effectively poisoning the catalyst before the slow transmetalation step can occur.

G A Pd(0)L_n Active Catalyst B Oxidative Addition Ar-Pd(II)-X A->B Ar-X C Transmetalation (Bottleneck) B->C Base, Boronic Acid D Reductive Elimination Product Formation C->D E Protodeboronation (Side Reaction) C->E H2O F Catalyst Poisoning (Nitrile Coordination) C->F -CN group D->A

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting bottlenecks for cyano-cyclopropyl substrates.

Catalyst Benchmarking & Performance Data

To overcome these bottlenecks, the catalyst must possess high steric bulk to force reductive elimination and prevent nitrile coordination, while maintaining sufficient electron density to stabilize the active Pd(0) monomer during the long wait times associated with slow transmetalation.

We benchmarked four distinct catalyst classes against cyclopropyl and cyano-cyclopropyl coupling scenarios based on established literature parameters[1][2][3].

The Competitors
  • Pd(dppf)Cl₂: The traditional baseline. It generally fails for sp³-hybridized and electron-deficient boronic acids due to slow reductive elimination, leading to massive protodeboronation.

  • Tedicyp-[PdCl(C₃H₅)]₂: A tetraphosphine complex that exhibits extreme stability and high turnover numbers for cyclopropyl groups, though it requires longer reaction times[2].

  • PEPPSI-IPr (NHC-Pd): N-Heterocyclic carbene (NHC) complexes provide strong σ-donation to facilitate oxidative addition, while their immense steric bulk prevents off-cycle resting states caused by heteroatom coordination.

  • RuPhos Pd G3: A bulky, electron-rich dialkylbiaryl phosphine precatalyst. It is widely considered the gold standard for secondary alkyl and cyclopropyl couplings. The steric crowding accelerates reductive elimination, while the robust G3 architecture ensures rapid, complete generation of the active Pd(0) species[3].

Quantitative Comparison
Catalyst SystemLigand ClassCatalyst LoadingTarget SubstrateYield (%)Protodeboronation (%)
Pd(dppf)Cl₂ Bidentate Phosphine5 mol%Aryl Bromides< 20%> 60%
Tedicyp-Pd Tetraphosphine1-4 mol%Aryl Bromides/Chlorides65-80%15-20%
PEPPSI-IPr NHC2 mol%Aryl Chlorides70-85%< 10%
RuPhos Pd G3 Dialkylbiaryl Phosphine2-5 mol%Aryl Mesylates/Bromides85-94% < 5%

Data synthesized from benchmarked cyclopropylboronic acid and trifluoroborate cross-coupling studies[2][3].

Causality Insight: To further mitigate protodeboronation, it is highly recommended to use the potassium trifluoroborate salt of the (2-cyanocyclopropyl)boronic acid. The trifluoroborate acts as a "slow-release" mechanism for the active boronic acid in the presence of water and base, keeping the instantaneous concentration of the vulnerable boronic acid low[3].

Self-Validating Experimental Protocol

A rigorous protocol must be self-validating. Relying solely on isolated yields introduces "isolation bias" (e.g., losing polar cyano-compounds during silica gel chromatography). This protocol integrates an internal standard (1,3,5-trimethoxybenzene) directly into the reaction mixture to determine precise NMR yields prior to workup, ensuring your catalyst benchmarking data is absolute.

Workflow S1 1. Reagent Preparation (Strictly anaerobic, Glovebox) S2 2. Catalyst Activation (RuPhos Pd G3 + Base) S1->S2 S3 3. Cross-Coupling (Controlled Heating, 80°C) S2->S3 S4 4. NMR Yield Validation (Internal Standard Addition) S3->S4 S5 5. Purification & Isolation (Flash Chromatography) S4->S5

Figure 2: Self-validating experimental workflow for anaerobic cross-coupling and purification.

Step-by-Step Methodology (RuPhos Pd G3 Catalyzed)

Materials:

  • Aryl halide/mesylate (1.0 equiv, 0.5 mmol)

  • Potassium (2-cyanocyclopropyl)trifluoroborate (1.5 equiv, 0.75 mmol)

  • RuPhos Pd G3 (2.0 - 5.0 mol%)

  • K₂CO₃ or Cs₂CO₃ (3.0 equiv, 1.5 mmol)

  • Toluene/H₂O (10:1 v/v, rigorously degassed)

  • 1,3,5-Trimethoxybenzene (0.33 equiv, internal standard)

Procedure:

  • Anaerobic Assembly: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl electrophile, potassium (2-cyanocyclopropyl)trifluoroborate, RuPhos Pd G3, and the inorganic base.

  • Solvent Addition: Add the degassed Toluene/H₂O solvent mixture. Causality Note: The small amount of water is strictly required to slowly hydrolyze the trifluoroborate salt into the active boronic acid, preventing a high concentration of species susceptible to protodeboronation.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 80 °C for 12–18 hours. Monitor the consumption of the aryl electrophile via TLC or LC-MS.

  • Self-Validation (NMR Yield): Once complete, cool the reaction to room temperature. Add exactly 0.33 equivalents of 1,3,5-trimethoxybenzene directly to the crude mixture. Dilute with EtOAc, filter through a short pad of Celite to remove Pd black and salts, and concentrate. Take a crude ¹H-NMR in CDCl₃. Integrate the internal standard peak (δ ~6.1 ppm, 3H) against a distinct proton on your cyano-cyclopropyl product to calculate the absolute conversion yield.

  • Isolation: Purify the remaining crude material via flash column chromatography (Hexanes/EtOAc gradient) to obtain the isolated yield. Compare the isolated yield against the NMR yield to quantify purification losses.

References

  • [1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society (acs.org). 1

  • [3] Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate. PMC (nih.gov). 3

  • New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Sigma-Aldrich.

  • [2] Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. 2

Sources

Comparative

elemental analysis validation for (2-Cyanocyclopropyl)boronic acid

An in-depth technical guide for researchers, analytical scientists, and drug development professionals. Introduction to the Analytical Challenge (2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) is a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Introduction to the Analytical Challenge

(2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) is a critical building block in medicinal chemistry, widely used in Suzuki-Miyaura cross-coupling reactions to install rigid, stereodefined cyanocyclopropyl pharmacophores [1]. However, validating the purity of this compound via standard Elemental Analysis (EA) is notoriously difficult.

As a Senior Application Scientist, I frequently see standard CHN (Carbon, Hydrogen, Nitrogen) combustion reports for boronic acids fail QA/QC specifications. This failure is rarely due to actual impurities; rather, it is an artifact of the compound's inherent chemical reactivity under analytical conditions. To establish a robust quality control framework, we must move beyond standard protocols and implement orthogonal, self-validating methodologies.

The Mechanistic Causality of EA Failures

Standard Dumas combustion analysis relies on the complete oxidation of a sample into CO₂, H₂O, and N₂ gases. For (2-Cyanocyclopropyl)boronic acid, two distinct mechanistic pathways disrupt this process:

  • The Boroxine Equilibrium (Dehydration): Boronic acids naturally exist in equilibrium with their cyclic trimeric anhydrides (boroxines). Even ambient atmospheric fluctuations can cause (2-Cyanocyclopropyl)boronic acid to spontaneously lose water. Because water contains no carbon or nitrogen, dehydration artificially inflates the relative mass fractions of C and N in the sample.

  • Refractory Boron Carbide ( B4​C ) Formation: Inside the tin capsule of a standard elemental analyzer, the localized reducing environment prior to full oxygenation causes boron to react with carbon, forming highly stable boron carbide ( B4​C ). Because B4​C resists oxidation even at standard combustion temperatures (1000°C), a significant portion of the sample's carbon is trapped and never reaches the thermal conductivity detector (TCD) as CO₂. This results in falsely low carbon readings.

To overcome these artifacts, we must compare the standard method against an optimized catalyzed combustion method and an orthogonal spectroscopic approach.

Quantitative Performance Comparison

The following table summarizes the experimental elemental analysis data for a highly pure batch of (2-Cyanocyclopropyl)boronic acid across different analytical methodologies.

Table 1: Comparative Elemental Analysis Results for (2-Cyanocyclopropyl)boronic acid

Analytical MethodologyCarbon (%)Hydrogen (%)Nitrogen (%)Boron (%)Diagnostic Conclusion
Theoretical (Free Acid) 43.32 5.45 12.63 9.75 Ideal Baseline
Theoretical (100% Boroxine)51.724.3415.0811.64Complete dehydration
Standard CHN (No Additive)39.155.3012.55N/AFails spec; Carbon trapped as B4​C
Optimized CHN (+ V2​O5​ ) 43.28 5.41 12.60 N/APasses spec; Complete oxidation
ICP-OES (Boron Quant)N/AN/AN/A9.72Confirms mass balance

Data Interpretation: The standard CHN method yields a carbon value nearly 4% below the theoretical requirement. By introducing a combustion accelerator, the optimized method perfectly aligns with the theoretical free acid values, proving the low carbon was an analytical artifact, not an impurity.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal checks that prove the analytical mechanism is functioning as intended.

Protocol A: Optimized CHN Combustion (The V2​O5​ Method)

Vanadium pentoxide ( V2​O5​ ) acts as a powerful oxygen donor and fluxing agent. When mixed with the sample, it lowers the melting point of the combustion mixture and provides localized oxygen, entirely preventing the formation of refractory B4​C [2].

  • System Suitability (Self-Validation Check): Before analyzing the target compound, run a highly pure, stable boronic ester (e.g., pinacol borane) with and without V2​O5​ . If the analyzer is functioning correctly, the non-catalyzed run will show a ~3-5% carbon deficit, while the catalyzed run will match theoretical values. This confirms the V2​O5​ is actively suppressing B4​C formation.

  • Sample Preparation: Weigh 1.5–2.0 mg of (2-Cyanocyclopropyl)boronic acid into a clean tin capsule using a microbalance.

  • Catalyst Addition: Add 10–15 mg of high-purity V2​O5​ powder directly into the tin capsule on top of the sample.

  • Encapsulation: Crimp the tin capsule tightly and immediately to exclude atmospheric moisture, locking the boronic acid/boroxine ratio.

  • Combustion: Drop the capsule into the elemental analyzer furnace at 1000°C under a transient oxygen-enriched atmosphere.

  • Detection: Quantify the evolved gases via TCD and calculate percentages against a sulfanilamide calibration curve.

Protocol B: Orthogonal Boron Quantification via ICP-OES

Because CHN analysis cannot detect Boron, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is required to close the mass balance.

  • Digestion: Weigh 5.0 mg of the sample into a Teflon microwave digestion vessel. Add 5 mL of concentrated HNO3​ and 1 mL of 30% H2​O2​ .

  • Spike Recovery (Self-Validation Check): Spike a known concentration of a certified NIST-traceable boron standard into a duplicate sample digestion vessel. A post-analysis recovery of 98–102% validates that no volatile boron species were lost during the high-temperature mineralization process.

  • Mineralization: Heat the sealed vessels in a microwave digester at 200°C for 20 minutes to completely destroy the cyanocyclopropyl organic framework.

  • Analysis: Dilute the digestate to 50 mL with 18 MΩ deionized water. Analyze the sample at the Boron emission line (249.772 nm) using an ICP-OES equipped with a Teflon sample introduction system to prevent background boron leaching from standard borosilicate glassware.

Validation Workflow

EA_Validation Sample Sample: (2-Cyanocyclopropyl) boronic acid Decision Validation Pathway Sample->Decision StdCHN Standard CHN (No Additive) Decision->StdCHN OptCHN Optimized CHN (+ V2O5 Catalyst) Decision->OptCHN ICP ICP-OES (Boron Analysis) Decision->ICP ErrB4C Artifact: B4C Formation (Low Carbon Yield) StdCHN->ErrB4C SuccCHN Complete Oxidation: Accurate C, H, N OptCHN->SuccCHN SuccB Mass Balance: Accurate B % ICP->SuccB

Workflow for elemental validation of boronic acids overcoming combustion artifacts.

References

  • United States Patent 5547876A. Combustion accelerators, processes for their production and processes for their use in elemental analysis. Google Patents. Available at:[1]

  • ACS Applied Nano Materials. Boronic Acid Functionalized Nanosilica for Binding Guest Molecules (Details on elemental analysis and characterization of boronic acids). ACS Publications. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks like (2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) into drug discovery pipelines, particularly for Suzuki-Miyaura cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks like (2-Cyanocyclopropyl)boronic acid (CAS: 2225151-84-6) into drug discovery pipelines, particularly for Suzuki-Miyaura cross-coupling reactions. While its cyclopropyl and nitrile moieties make it a highly valuable pharmacophore, these same structural features dictate strict, causality-driven disposal protocols.

Improper disposal not only violates environmental regulations but can lead to dangerous cross-reactions in laboratory waste carboys. This guide provides the definitive operational framework for managing this chemical's end-of-life cycle safely and compliantly.

To design a self-validating safety protocol, we must first understand the chemical behavior of the molecule in a waste environment:

  • The Boronic Acid Moiety: Boronic acids are prone to spontaneous dehydration to form trimeric boroxines. In mixed aqueous-organic waste streams, this can lead to unexpected precipitation, clogging waste lines, or creating localized concentration gradients. Furthermore, boron compounds exhibit significant aquatic toxicity and phytotoxicity at elevated concentrations, necessitating strict diversion from standard sewer systems (1)[1].

  • The Cyano (Nitrile) Group: While the cyclopropyl nitrile group is sterically hindered and generally stable, introducing it to highly acidic waste streams (pH < 2) poses a theoretical risk of hydrolysis or the liberation of toxic hydrogen cyanide (HCN) gas. Therefore, pH control of the waste stream is a non-negotiable operational parameter.

Waste Stream Segregation and Quantitative Limits

A fundamental rule of laboratory safety is that dilution is not the solution to pollution; segregation is. The following table summarizes the quantitative parameters for segregating (2-Cyanocyclopropyl)boronic acid waste to prevent reactive hazards.

Waste Stream CategoryCarrier MatrixTarget pH RangeMax ConcentrationPrimary Disposal Route
Solid Waste Vials, Spatulas, Pure APIN/A100%High-Temperature Incineration
Aqueous Liquid Water, Buffer, Salts7.0 – 9.0< 5% w/vHazardous Aqueous Waste
Organic Liquid THF, DMF, MeOH, DCMN/A< 15% w/vHazardous Organic Waste
Solid Consumables Nitrile Gloves, WipesN/ATraceHazardous Solid Waste

Step-by-Step Disposal Methodologies

Methodology A: Liquid Waste Quenching & Consolidation
  • Verify Compatibility: Ensure the receiving waste carboy does not contain strong acids (e.g., HCl, H₂SO₄) or strong oxidizers (e.g., peroxides, nitric acid). This prevents the degradation of the nitrile group and eliminates the risk of toxic gas evolution.

  • pH Adjustment (Aqueous Filtrates): For aqueous filtrates containing the boronic acid, test the pH using indicator strips. Adjust the pH to a mildly basic range (pH 7.0–9.0) using 1M NaOH or NaHCO₃. Causality: This keeps the boronic acid in its more soluble boronate form, preventing boroxine precipitation in the carboy.

  • Transfer: Use a closed-funnel system to transfer the solution into the designated "Hazardous Organic Waste" or "Hazardous Aqueous Waste" container.

  • Labeling & Tracking: Update the hazardous waste log immediately, explicitly listing "(2-Cyanocyclopropyl)boronic acid" to comply with Resource Conservation and Recovery Act (RCRA) tracking requirements (2)[2].

Methodology B: Solid Waste and PPE Management
  • Primary Containment: Place all empty reagent vials, contaminated weigh boats, and solid chemical sweepings into a puncture-resistant, sealable container.

  • PPE Segregation: Nitrile gloves used during the handling of this compound are considered chemically contaminated. They cannot be recycled through standard laboratory glove recycling programs, which strictly only accept non-hazardous, uncontaminated gloves (3)[3].

  • Secondary Containment: Place the contaminated gloves and solid waste into a designated chemical solid waste bin lined with a clear, non-latex bag (4)[4].

  • Final Disposal: Coordinate with your Environmental Health and Safety (EH&S) department for pickup. The mandated end-of-life treatment for this waste is high-temperature incineration at an EPA-approved facility (5)[5].

Disposal Workflow Visualization

To ensure operational consistency across your team, follow this decision matrix for routing (2-Cyanocyclopropyl)boronic acid waste streams.

G Start (2-Cyanocyclopropyl) boronic acid Waste Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Reaction Filtrates) Start->Liquid PPE Contaminated PPE (Nitrile Gloves) Start->PPE Incineration High-Temp Incineration (EPA Approved Facility) Solid->Incineration Org Organic Solvents (THF, DMF, DCM) Liquid->Org Aq Aqueous Waste (Buffers/Salts) Liquid->Aq PPE->Incineration Org->Incineration AqTreat pH Adjustment (7-9) & Aqueous Haz-Waste Aq->AqTreat

Caption: Decision tree for the segregation and disposal of (2-Cyanocyclopropyl)boronic acid waste.

Regulatory Grounding

Under the EPA's RCRA guidelines, chemical waste generators are legally obligated to determine whether a discarded chemical is classified as hazardous waste (40 CFR Parts 261.3)[1]. Because of the environmental persistence of boron and the specific hazards of the nitrile group, (2-Cyanocyclopropyl)boronic acid must never be discharged into municipal sewer systems[1]. By adhering strictly to the segregation and incineration protocols outlined above, laboratories maintain compliance, protect aquatic ecosystems, and ensure the physical safety of their personnel.

References

  • Title: Safety Data Sheet (Boric Acid & Borates) Source: U.S. Environmental Protection Agency (EPA) / USE Quantum URL: [Link]

  • Title: Closing the loop: Nitrile glove recycling at UW–Madison laboratories Source: University of Wisconsin–Madison URL: [Link]

  • Title: Glove Recycling Program – Sustainability at WHOI Source: Woods Hole Oceanographic Institution URL: [Link]

  • Title: Hazardous Waste: Guidelines and Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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